1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82
Description
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Structure
2D Structure
Properties
Molecular Formula |
C42H82NO8P |
|---|---|
Molecular Weight |
842.6 g/mol |
IUPAC Name |
[(2R)-1,1,2,3,3-pentadeuterio-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontadeuteriooctadec-9-enoyl]oxypropyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D,21D,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D |
InChI Key |
WTJKGGKOPKCXLL-DGQONZQSSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@]([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 (POPC-d82), a deuterated form of the naturally abundant phospholipid, POPC. This stable isotope-labeled compound is a powerful tool in various research and development applications, particularly in the fields of lipidomics, membrane biophysics, and drug delivery.
Core Concepts
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a major constituent of eukaryotic cell membranes, contributing significantly to the structural integrity and fluidity of the lipid bilayer.[1] The deuterated analogue, POPC-d82, has all 82 hydrogen atoms replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution makes it an invaluable tool for techniques that can differentiate between isotopes, such as mass spectrometry and neutron scattering.
Physicochemical and Isotopic Data
A summary of the key quantitative data for POPC-d82 is presented in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Chemical Formula | C₄₂D₈₂NO₈P | [2] |
| Molecular Weight | 842.58 g/mol | [2] |
| Synonyms | POPC-d82, 16:0-18:1 PC-d82 | [2][3] |
| Physical Form | Powder | [2] |
| Storage Temperature | -20°C | [4] |
| Primary Applications | Internal standard for mass spectrometry, structural analysis by neutron scattering and NMR | [4][5][6] |
Applications in Research and Development
Lipidomics and Mass Spectrometry
In the field of lipidomics, accurate quantification of individual lipid species is crucial. The chemical complexity of lipid extracts often leads to ion suppression or enhancement effects in mass spectrometry, making relative quantification unreliable. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is the gold standard for accurate quantification.[7] POPC-d82 serves as an ideal internal standard for the quantification of POPC and other related phosphatidylcholines in biological samples.
Membrane Biophysics and Structural Biology
The significant difference in the neutron scattering length density between hydrogen and deuterium makes POPC-d82 a powerful tool for studying the structure and dynamics of lipid bilayers using neutron scattering techniques, such as small-angle neutron scattering (SANS) and neutron reflectometry.[1][5][6] By selectively deuterating the lipid, researchers can "contrast match" certain components to the solvent, effectively making them invisible to neutrons and allowing for the detailed structural characterization of other components, such as membrane-associated proteins or peptides.[8]
In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated lipids helps to simplify complex proton NMR spectra, enabling easier detection and analysis of signals from biomolecules interacting with the lipid membrane.[9]
Experimental Protocols
Quantitative Lipidomics using POPC-d82 as an Internal Standard
This protocol outlines a general workflow for the quantification of POPC in a biological sample using liquid chromatography-mass spectrometry (LC-MS) and POPC-d82 as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Homogenize the biological tissue or cell pellet.
-
Add a known amount of POPC-d82 in a suitable solvent (e.g., chloroform:methanol) to the homogenate. The amount added should be comparable to the expected amount of endogenous POPC.
-
Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).
2. LC-MS Analysis:
-
Inject the lipid extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species.
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of both POPC and POPC-d82. This is typically done using selected ion monitoring (SIM) or parallel reaction monitoring (PRM).
-
The precursor ions for POPC (m/z 760.6) and POPC-d82 (m/z 842.1) will be monitored.
3. Data Analysis:
-
Integrate the peak areas for both the endogenous POPC and the POPC-d82 internal standard.
-
The concentration of the endogenous POPC can be calculated using the following formula:
Preparation of Liposomes for Biophysical Studies
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of POPC-d82 for use in neutron scattering or NMR experiments.
1. Lipid Film Formation:
-
Dissolve POPC-d82 in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., a phosphate buffer for NMR or a D₂O-based buffer for neutron scattering) by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
3. Extrusion:
-
To form LUVs of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the phase transition temperature of the lipid.
4. Characterization:
-
The size distribution of the resulting LUVs can be characterized using dynamic light scattering (DLS).
Signaling Pathways and Biological Relevance
While POPC is primarily a structural component of cell membranes, it can also participate in cellular signaling.
Substrate for Phospholipase D
POPC can be hydrolyzed by the enzyme Phospholipase D (PLD), which cleaves the phosphodiester bond to produce phosphatidic acid (PA) and choline. PA is a key signaling lipid that can influence a variety of cellular processes, including cell proliferation, survival, and membrane trafficking.
Figure 1: Enzymatic conversion of POPC to the signaling lipid phosphatidic acid by Phospholipase D.
Role in Synaptic Plasticity
Studies have shown that POPC can enhance long-term depression (LTD) in the hippocampus, a form of synaptic plasticity that is thought to be important for learning and memory.[10] The precise mechanism is still under investigation but may involve modulation of AMPA receptor trafficking.
Experimental and Logical Workflows
Lipidomics Workflow using POPC-d82
The following diagram illustrates the typical workflow for a quantitative lipidomics experiment using POPC-d82 as an internal standard.
Figure 2: A typical workflow for quantitative lipidomics using POPC-d82 as an internal standard.
Synthesis of Perdeuterated POPC
The synthesis of POPC-d82 is a multi-step process that can be achieved through chemical synthesis. A general overview of a synthetic route is presented below, based on methodologies described in the literature.[1]
Figure 3: A generalized chemical synthesis pathway for POPC-d82.
References
- 1. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Documents download module [ec.europa.eu]
- 4. Synthesis of perdeuterated and selectively deuterated phospholipids and lipids for neutron applications [apo.ansto.gov.au]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apo.ansto.gov.au [apo.ansto.gov.au]
- 9. escholarship.org [escholarship.org]
- 10. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure of POPC-d82
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the deuterated phospholipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d82), a critical tool in the structural analysis of lipid bilayers and membrane-protein interactions. Its unique isotopic labeling makes it invaluable for neutron scattering techniques, offering unparalleled insights into membrane structure and dynamics.
Core Structural and Physical Properties
POPC-d82 is a perdeuterated version of POPC, meaning all hydrogen atoms have been replaced with deuterium. This isotopic substitution significantly alters its scattering properties for neutrons without substantially changing its chemical behavior, making it an ideal proxy for native POPC in certain biophysical studies.
Quantitative Data Summary
The table below summarizes the key quantitative data for POPC-d82 in comparison to its non-deuterated counterpart, POPC.
| Property | POPC-d82 | POPC | Citation |
| Chemical Formula | C₄₂D₈₂NO₈P | C₄₂H₈₂NO₈P | [1] |
| Molecular Weight ( g/mol ) | 842.58 | 760.1 | [1] |
| Deuteration Composition | [D₃₁]1-palmitoyl-[D₃₃]2-oleoyl-sn-[D₅]glycero-[D₁₃]3-phosphocholine | N/A | [2] |
| Main Phase Transition Temp. (Tₘ) | Est. ~ -6.3 °C | ~ -2 °C | [2][3] |
Note: The main phase transition temperature (Tₘ) for POPC-d82 is an estimation based on the general observation that perdeuteration of acyl chains in phospholipids lowers the Tₘ by approximately 4.3 ± 0.1 °C compared to their protonated counterparts[2][3].
Experimental Protocols
The utility of POPC-d82 is best demonstrated through its application in advanced experimental techniques. Below are detailed methodologies for its synthesis and its use in neutron reflectometry for studying membrane-protein interactions.
Synthesis of Perdeuterated POPC-d82
The chemical synthesis of POPC-d82 is a multi-step process that allows for the specific deuteration of its constituent parts. The following is a generalized protocol based on established methods[2]:
-
Deuteration of Precursors: The synthesis begins with the deuteration of the fatty acid precursors, palmitic acid and oleic acid, as well as the glycerol backbone and the phosphocholine headgroup. This is typically achieved through catalytic exchange reactions using deuterium gas (D₂) or by synthesis from smaller deuterated building blocks.
-
Asymmetric Synthesis of the Glycerol Backbone: A chiral glycerol derivative is used to ensure the correct stereochemistry (sn-glycerol-3-phosphate). Deuterated glycerol is chemically modified to allow for the sequential and regioselective attachment of the deuterated fatty acids.
-
Acylation of the Glycerol Backbone:
-
The sn-1 position of the deuterated glycerol backbone is esterified with deuterated palmitic acid ([D₃₁]palmitic acid).
-
The sn-2 position is then esterified with deuterated oleic acid ([D₃₃]oleic acid).
-
-
Attachment of the Phosphocholine Headgroup: The deuterated phosphocholine headgroup ([D₁₃]phosphocholine) is attached to the sn-3 position of the diacylglycerol through a phosphodiester bond.
-
Purification: The final product, POPC-d82, is purified using chromatographic techniques, such as silica gel chromatography, to ensure high purity.
Characterization of Membrane-Protein Interactions using Neutron Reflectometry
Neutron reflectometry is a powerful technique for determining the structure of thin films, including lipid bilayers, at the angstrom level. The use of POPC-d82 significantly enhances the contrast in these experiments, allowing for the precise localization of membrane-associated proteins. A prime example is the study of the interaction of the HIV-1 Gag matrix protein with a model cell membrane[4][5][6].
Experimental Workflow:
-
Substrate Preparation: A silicon crystal is cleaned and functionalized to serve as a solid support for the lipid bilayer.
-
Lipid Bilayer Deposition: A supported lipid bilayer (SLB) composed of POPC-d82 is formed on the silicon substrate. This can be achieved through vesicle fusion, where a solution of POPC-d82 vesicles is incubated with the substrate, leading to the spontaneous formation of a bilayer.
-
Contrast Variation: The experiment is performed in different isotopic contrasts of the aqueous buffer (e.g., D₂O, H₂O, and a mixture). This allows for the unambiguous determination of the scattering length density profile of the bilayer.
-
Introduction of the Protein: The protein of interest, in this case, the HIV-1 Gag matrix protein, is introduced into the sample cell. The interaction of the protein with the POPC-d82 bilayer is allowed to equilibrate.
-
Neutron Reflectometry Measurement: A collimated beam of neutrons is directed at the surface of the SLB at a grazing angle. The reflectivity of the neutrons is measured as a function of the momentum transfer vector (Qz), which is perpendicular to the surface.
-
Data Analysis: The reflectivity profiles obtained in the different contrast conditions are simultaneously fitted to a structural model of the lipid bilayer and the associated protein. This analysis yields a one-dimensional scattering length density profile perpendicular to the membrane, revealing the position, orientation, and conformation of the membrane-bound protein.
Visualizations
The following diagrams illustrate the structure of POPC-d82 and the experimental workflow for its use in studying membrane-protein interactions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of membrane-bound human immunodeficiency virus-1 Gag matrix with neutron reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of membrane-bound human immunodeficiency virus-1 Gag matrix with neutron reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrostatic Interactions and Binding Orientation of HIV-1 Matrix Studied by Neutron Reflectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of Deuterated POPC for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties of deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a crucial tool in membrane research and drug development. Below, you will find detailed information on its physical characteristics, comparative data with its non-deuterated counterpart, and extensive experimental protocols for its use in advanced analytical techniques.
Introduction to Deuterated POPC
Deuterated POPC is a synthetic version of the naturally abundant phospholipid, POPC, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution is a powerful tool in various biophysical techniques, as deuterium has significantly different neutron scattering and nuclear magnetic resonance properties compared to hydrogen, while introducing minimal perturbation to the lipid's chemical and physical behavior. This makes deuterated POPC an invaluable asset for studying the structure and dynamics of lipid bilayers, protein-lipid interactions, and the effects of drugs on cell membranes.
The strategic placement of deuterium atoms on the lipid's acyl chains or headgroup allows for contrast variation in neutron scattering experiments, enabling researchers to highlight specific regions of a lipid membrane or associated molecules. In solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium nucleus serves as a sensitive probe of molecular orientation and dynamics.
Comparative Physicochemical Properties: Deuterated vs. Non-Deuterated POPC
The substitution of hydrogen with deuterium can subtly influence the physical properties of POPC. While these differences are often minor, they can be significant in high-resolution studies. The following tables summarize the key quantitative data available for both deuterated and non-deuterated POPC. It is important to note that experimental conditions such as temperature and hydration can affect these values.
Table 1: Comparison of Bilayer Thickness
| Property | Deuterated POPC (d-POPC) | Non-Deuterated POPC (h-POPC) | Experimental Conditions |
| Hydrophobic Thickness | 2.58 nm[1] | ~2.7 - 2.9 nm | 25°C, Deuterium NMR[1] |
| Total Bilayer Thickness | Reduced relative to h-POPC | ~3.75 - 4.05 nm[2] | Deuteration of acyl chains reduces thickness[3] |
Table 2: Comparison of Area Per Lipid
| Property | Deuterated POPC (d-POPC) | Non-Deuterated POPC (h-POPC) | Experimental Conditions |
| Area per Lipid | Reduced in D₂O | 60.4 - 70.5 Ų[4][5] | POPC in D₂O shows a >10% decrease in area per lipid compared to H₂O[4][5] |
Table 3: Comparison of Phase Transition Temperature
| Property | Deuterated POPC (d-POPC) | Non-Deuterated POPC (h-POPC) | Notes |
| Gel-to-Liquid Crystalline | Lowered by ~4.3 °C (for saturated chain deuteration) | -2 °C | The exact value for deuterated POPC is not readily available, but the trend is a decrease with acyl chain deuteration[3]. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing deuterated POPC.
Small-Angle Neutron Scattering (SANS) for Vesicle Characterization
SANS is a powerful technique to determine the structure of lipid vesicles, including bilayer thickness and area per lipid. The use of deuterated POPC enhances the contrast between the lipid bilayer and the solvent.
Methodology:
-
Vesicle Preparation:
-
Prepare a thin film of deuterated POPC (e.g., POPC-d31) by evaporating the organic solvent under a stream of nitrogen gas.
-
Hydrate the lipid film with a D₂O-based buffer to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to improve lamellarity.
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (ULVs) of a specific size.[6][7][8][9]
-
-
SANS Data Acquisition:
-
Load the vesicle suspension into a quartz sample cell.
-
Collect SANS data at a suitable neutron scattering facility. The instrument configuration (e.g., detector distance, neutron wavelength) should be chosen to cover a q-range that is sensitive to the vesicle size and bilayer structure.
-
Acquire scattering data for the sample, the empty cell, and the D₂O buffer for background subtraction.
-
-
Data Analysis:
-
Reduce the raw data by subtracting the empty cell and buffer scattering and normalizing to a standard.
-
Model the scattering data using appropriate form factors for unilamellar vesicles. This allows for the determination of parameters such as the vesicle radius, bilayer thickness, and scattering length density of the bilayer.[10][11]
-
Contrast variation experiments, using different H₂O/D₂O ratios in the buffer, can be performed to highlight specific parts of the vesicle structure.[12]
-
Solid-State Deuterium NMR (²H NMR) for Membrane Dynamics
²H NMR of deuterated POPC provides detailed information on the orientation and dynamics of the lipid acyl chains within the bilayer.
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of deuterated POPC (e.g., POPC-d31) by hydrating a lipid film with the desired buffer.
-
Transfer the hydrated lipid dispersion into a suitable NMR rotor.
-
Centrifuge the rotor to pellet the MLVs.
-
-
²H NMR Data Acquisition:
-
Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.
-
Set the temperature to the desired value and allow the sample to equilibrate.
-
Typical acquisition parameters include a spectral width of 250-500 kHz, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data by Fourier transformation.
-
Measure the quadrupolar splittings (Δνq) from the Pake doublet pattern in the spectrum.
-
Calculate the order parameter (S_CD) for each deuterated segment of the acyl chain using the equation: S_CD = (4/3) * (h/e²qQ) * Δνq, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).
-
Molecular Dynamics (MD) Simulations of Deuterated POPC Bilayers
MD simulations provide an atomistic view of the structure and dynamics of lipid bilayers.
Methodology:
-
System Setup:
-
Use a molecular modeling package like GROMACS or CHARMM to build a hydrated bilayer system.[13][14][15][16][17]
-
Define the lipid topology and parameters. Force fields like CHARMM36 or AMBER with specific parameters for deuterated lipids should be used. If specific parameters for deuterated lipids are not available, the parameters for non-deuterated lipids can be a starting point, with the atomic masses of deuterium adjusted.[15][18]
-
Solvate the bilayer with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform an energy minimization of the initial system to remove steric clashes.
-
Equilibrate the system in several steps, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density.
-
Run the production simulation in the NPT ensemble for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the lipid bilayer.
-
-
Data Analysis:
-
Analyze the trajectory to calculate various properties of the bilayer, including:
-
Area per lipid: Calculated by dividing the xy-area of the simulation box by the number of lipids per leaflet.[19][20]
-
Bilayer thickness: Often determined as the distance between the average positions of the phosphorus atoms in the two leaflets.[2]
-
Deuterium order parameters (S_CD): Calculated from the orientation of the C-D bonds with respect to the bilayer normal.[21]
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to deuterated POPC.
Caption: Molecular structure of POPC indicating potential deuteration sites.
Caption: Experimental workflow for Small-Angle Neutron Scattering (SANS).
Caption: Experimental workflow for Solid-State Deuterium NMR (²H NMR).
References
- 1. Combined influence of cholesterol and synthetic amphiphillic peptides upon bilayer thickness in model membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tue.nl [research.tue.nl]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling | Springer Nature Experiments [experiments.springernature.com]
- 8. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling. | Semantic Scholar [semanticscholar.org]
- 9. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impact.ornl.gov [impact.ornl.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Topologies, structures and parameter files for lipid simulations in GROMACS with the OPLS-aa force field: DPPC, POPC, DOPC, PEPC, and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topologies, structures and parameter files for lipid simulations in GROMACS with the OPLS-aa force field: DPPC, POPC, DOPC, PEPC, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Force fields in GROMACS - GROMACS 2025.3 documentation [manual.gromacs.org]
- 16. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative Comparison against Experiments Reveals Imperfections in Force Fields’ Descriptions of POPC–Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KALP-15 in DPPC [mdtutorials.com]
The Role of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 in Elucidating Lipid Bilayer Structure and Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and application of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d82 (POPC-d82) in the study of lipid bilayers. By leveraging the unique properties of deuterium, POPC-d82 serves as an invaluable tool in advanced biophysical characterization techniques, offering high-resolution insights into membrane structure, dynamics, and interactions. This document details the biophysical properties of POPC bilayers, the influence of deuteration, and standardized protocols for key experimental techniques.
Core Function of POPC-d82 in Lipid Bilayer Research
The primary function of POPC-d82 in lipid bilayer research is to serve as a contrast agent in neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy studies. The substitution of hydrogen atoms with deuterium atoms in the lipid molecule dramatically alters its interaction with neutrons and its magnetic resonance properties without significantly perturbing the overall physicochemical behavior of the membrane. This isotopic labeling strategy is crucial for:
-
Contrast Variation in Neutron Scattering: Neutrons scatter differently from hydrogen and deuterium nuclei. By selectively deuterating components within a lipid bilayer system, researchers can "highlight" or "mask" specific regions of the membrane or interacting molecules. This allows for the precise determination of molecular arrangements, bilayer thickness, area per lipid, and the localization of membrane-associated proteins or drugs.
-
Probing Acyl Chain Order and Dynamics with ²H Solid-State NMR: Deuterium NMR spectroscopy is a powerful technique for investigating the conformational order and dynamics of lipid acyl chains. By monitoring the quadrupolar splitting of the deuterium signal in POPC-d82, detailed information on the orientation and mobility of the palmitoyl and oleoyl chains can be obtained.
Biophysical Properties of POPC and the Impact of Deuteration
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a common zwitterionic phospholipid found in biological membranes and is widely used in model systems due to its fluid phase state at physiological temperatures. The introduction of deuterium to create POPC-d82 can induce subtle changes in its biophysical properties. While direct comparative data for POPC-d82 is sparse, studies on other deuterated phospholipids provide valuable insights into these effects.
Table 1: Comparison of Biophysical Properties of POPC and Expected Effects of Acyl Chain Deuteration
| Property | Technique(s) | Typical Value for POPC | Expected Effect of Acyl Chain Deuteration (POPC-d82) |
| Bilayer Thickness (d_HH) | SANS, SAXS, Neutron Diffraction | 38 - 45 Å | Slight decrease[1][2] |
| Area per Lipid (A_L) | SANS, SAXS, MD Simulations | 63 - 70 Ų[3][4][5][6] | Slight increase or minimal change[7] |
| Acyl Chain Order Parameter (S_CD) | ²H Solid-State NMR | Varies along the chain | Minor changes in ordering[8] |
Note: The exact quantitative impact of deuteration can be influenced by experimental conditions such as temperature and hydration.
Experimental Protocols
Neutron Reflectometry of a POPC-d82 Supported Lipid Bilayer
Neutron reflectometry is a powerful technique for obtaining a detailed, one-dimensional scattering length density profile of a thin film, such as a lipid bilayer, perpendicular to the surface. The use of POPC-d82 enhances the contrast between the lipid bilayer and the surrounding aqueous medium.
Methodology:
-
Substrate Preparation: A silicon wafer is cleaned to create a hydrophilic surface.
-
Liposome Preparation: POPC-d82 is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with a buffer solution (e.g., H₂O or D₂O) and subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to form small unilamellar vesicles (SUVs).
-
Bilayer Formation: The SUV solution is injected into a liquid cell containing the prepared silicon substrate. The vesicles adsorb to the surface and fuse to form a continuous supported lipid bilayer (SLB).
-
Solvent Exchange: The bulk solvent in the liquid cell is exchanged to achieve different contrast conditions (e.g., from H₂O to D₂O).
-
Neutron Reflectometry Measurement: A collimated neutron beam is directed at the SLB at a grazing angle. The intensity of the reflected neutrons is measured as a function of the momentum transfer vector (Qz).
-
Data Analysis: The reflectivity profile is analyzed by fitting it to a structural model of the bilayer, typically consisting of layers representing the silicon oxide, a thin water layer, the inner and outer lipid headgroups, and the hydrocarbon core. This allows for the determination of the thickness, roughness, and scattering length density of each layer.[9][10]
²H Solid-State NMR Spectroscopy of POPC-d82 Multilamellar Vesicles
Solid-state NMR spectroscopy of deuterated lipids provides detailed information about the orientation and dynamics of the C-D bonds within the lipid acyl chains.
Methodology:
-
Sample Preparation: POPC-d82 is dissolved in an organic solvent, which is subsequently evaporated under a stream of nitrogen to form a thin lipid film on the inner surface of a glass tube. The film is then dried under vacuum to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a specific amount of buffer to achieve the desired water content. The sample is then subjected to multiple freeze-thaw cycles to ensure homogeneity.
-
Sample Packing: The hydrated lipid dispersion is transferred to an NMR rotor.
-
NMR Spectroscopy: The sample is placed in a solid-state NMR spectrometer. A quadrupolar echo pulse sequence is typically used to acquire the deuterium NMR spectrum.
-
Data Analysis: The resulting Pake doublet spectrum is analyzed to determine the quadrupolar splitting (ΔνQ) for each deuterated position along the acyl chains. The order parameter (S_CD) is then calculated from the quadrupolar splitting, providing a measure of the motional anisotropy of the C-D bond vector relative to the bilayer normal.
Applications in Drug Development
The use of POPC-d82 in model lipid bilayers is highly relevant to drug development. These systems can be used to:
-
Characterize Drug-Membrane Interactions: By using neutron reflectometry with POPC-d82 bilayers, the location and orientation of a drug molecule within the membrane can be precisely determined. This is crucial for understanding the mechanism of action for membrane-active drugs.
-
Investigate the Impact of Drugs on Membrane Structure: Deuterium NMR can reveal how a drug candidate alters the order and dynamics of the lipid acyl chains, providing insights into its effects on membrane fluidity and integrity.
-
Optimize Liposomal Drug Delivery Systems: The structural characterization of liposomes formulated with POPC-d82 can aid in the design of more stable and effective drug delivery vehicles.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ncnr.nist.gov [ncnr.nist.gov]
- 10. ncnr.nist.gov [ncnr.nist.gov]
The Pivotal Role of Deuterated Phospholipids in Advancing Membrane Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biological membranes, the dynamic and intricate barriers of life, are fundamental to cellular function, signaling, and therapeutic intervention. Understanding the structure, dynamics, and interactions of membrane components, particularly proteins and lipids, is paramount for advancements in biology and medicine. However, the inherent complexity and fluidity of these systems present significant experimental challenges. Deuterated phospholipids have emerged as an indispensable tool, enabling researchers to overcome these hurdles and gain unprecedented insights into membrane architecture and function. By replacing hydrogen atoms with their heavier isotope, deuterium, these modified lipids provide a powerful means of isotopic labeling, which, when coupled with advanced biophysical techniques, allows for the selective visualization and characterization of specific membrane components. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated phospholipids in membrane studies, with a particular focus on their application in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.
Core Concepts: The Power of Isotopic Contrast
The utility of deuterated phospholipids stems from the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (+6.67 fm).[1] This large disparity forms the basis of contrast variation in small-angle neutron scattering (SANS) and neutron diffraction experiments. By selectively deuterating specific components of a membrane system (e.g., the lipids, the protein, or the solvent), researchers can effectively "tune" the scattering contrast to highlight specific structures of interest while rendering others nearly invisible to the neutron beam.[2][3] This "contrast matching" approach is a unique advantage of neutron scattering for studying multi-component systems.[4]
In the context of NMR spectroscopy , particularly solid-state NMR, deuteration serves a different but equally crucial purpose. The presence of abundant protons (¹H) in biological membranes leads to strong dipolar couplings, resulting in broad, poorly resolved spectra that are difficult to interpret.[5] By replacing protons with deuterons (²H), which have a much smaller magnetic moment, these line-broadening interactions are significantly reduced. This allows for the acquisition of high-resolution spectra of other nuclei, such as ¹³C, ¹⁵N, and ³¹P, providing detailed information on the structure and dynamics of membrane-embedded proteins and the surrounding lipid environment.[6][7][8]
Applications in Membrane Research
The unique properties of deuterated phospholipids have enabled a wide range of applications in membrane biophysics, structural biology, and drug development.
1. Elucidating Membrane Structure and Organization:
-
Neutron Diffraction: By selectively deuterating different segments of a phospholipid molecule (e.g., the headgroup or specific positions along the acyl chains), neutron diffraction can determine the precise location and orientation of these segments within the bilayer.[1] This provides high-resolution structural information, including bilayer thickness, area per lipid, and the penetration of water into the membrane.[1][9]
-
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for studying the overall size and shape of membrane systems, such as vesicles, nanodiscs, and bicelles.[2][4] Using contrast variation with deuterated lipids, SANS can be used to determine the structure of membrane proteins reconstituted into these model systems. By matching the scattering length density of the lipid bilayer to that of the D₂O solvent, the scattering signal from the protein can be isolated.[10]
2. Probing Membrane Dynamics:
-
Solid-State NMR Spectroscopy: Deuterium (²H) solid-state NMR is a primary tool for investigating the dynamics of lipid acyl chains. The quadrupolar splitting of the deuterium signal is highly sensitive to the motional ordering of the C-²H bond vector. By measuring these splittings, researchers can determine the order parameter profile along the lipid acyl chain, providing insights into membrane fluidity and the effects of proteins or drugs on lipid dynamics.[11][12]
-
Quasi-Elastic Neutron Scattering (QENS): QENS can probe the diffusive motions of molecules on the nanosecond timescale. By using deuterated lipids, the incoherent scattering from the lipids can be minimized, allowing for the study of the dynamics of membrane-associated proteins or hydration water.[13]
3. Investigating Protein-Lipid and Drug-Membrane Interactions:
-
SANS with Contrast Variation: This technique is invaluable for studying the association of proteins and peptides with membranes. By using deuterated lipids, the structure of the protein within the membrane can be determined. Furthermore, changes in the lipid organization upon protein binding can be monitored.[14][15]
-
Solid-State NMR: By reconstituting isotopically labeled (e.g., ¹⁵N, ¹³C) proteins into deuterated lipid bilayers, high-resolution solid-state NMR spectra of the protein can be obtained. This allows for the determination of the protein's structure, orientation, and dynamics within the membrane, as well as the identification of specific lipid-protein interaction sites.[7][8] This approach is also highly applicable to studying how drugs interact with and partition into membranes.[16][17]
Data Presentation: Quantitative Effects of Deuteration
While deuterated lipids are designed to be minimally perturbative, it is crucial to acknowledge that isotopic substitution can have small but measurable effects on the physical properties of the membrane. These effects should be considered when interpreting experimental data.
| Property | Effect of Acyl Chain Deuteration | Effect of Headgroup Deuteration | Phospholipid(s) Studied | Reference |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | Decrease of 4.3 ± 0.1 °C | Minimal change | DSPC, DPPC, DMPC, DOPC | [1][18][19] |
| Lamellar Repeat Spacing (d-spacing) | Reduction | Increase | DOPC | [1][18][19] |
| Bilayer Thickness | Reduction | Increase | DOPC | [1][18][19] |
| Area per Lipid | Increase (implied by thickness reduction) | Decrease (implied by thickness increase) | DOPC | [1][18][19] |
| Acyl Chain Order | Generally similar to protiated lipids, with minor differences | Not explicitly reported | DPPC, POPC | [14][20] |
Table 1: Summary of the quantitative effects of deuteration on key phospholipid bilayer properties. Data are primarily from a systematic study by Bryant et al. (2019).[1][18][19]
Experimental Protocols
1. Solid-State NMR Spectroscopy of a Membrane Protein in Deuterated Phospholipid Bilayers
This protocol outlines the general steps for preparing a sample of a membrane protein reconstituted into deuterated lipid vesicles for magic-angle spinning (MAS) solid-state NMR analysis.[7][18]
a. Materials:
-
Isotopically labeled (e.g., ¹⁵N, ¹³C) membrane protein of interest
-
Deuterated phospholipids (e.g., d₅₄-DMPC, d₆₂-DPPC)
-
Detergent for protein solubilization (e.g., DDM, LDAO)
-
Bio-Beads for detergent removal
-
Buffer (e.g., Tris, HEPES)
-
Solid-state NMR rotor (e.g., 3.2 mm, 1.3 mm)
b. Procedure:
-
Protein Expression and Purification: Express and purify the isotopically labeled membrane protein using standard biochemical techniques. The final purification step should be in a suitable detergent solution.
-
Lipid Preparation: Dissolve the deuterated phospholipid powder in chloroform, then evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry the film under vacuum for several hours to remove residual solvent.
-
Reconstitution:
-
Resuspend the dried lipid film in buffer containing detergent to form micelles. The detergent concentration should be above its critical micelle concentration (CMC).
-
Mix the purified protein solution with the lipid/detergent mixture at a desired lipid-to-protein molar ratio (LPR).
-
Incubate the mixture to allow for the protein to incorporate into the lipid/detergent micelles.
-
-
Detergent Removal: Add Bio-Beads to the protein/lipid/detergent mixture and incubate with gentle agitation. The Bio-Beads will adsorb the detergent, leading to the spontaneous formation of proteoliposomes.
-
Sample Packing:
-
Pellet the proteoliposomes by ultracentrifugation.
-
Carefully transfer the hydrated pellet into the solid-state NMR rotor using a specialized packing tool.
-
Centrifuge the rotor at low speed to pack the sample tightly. Repeat until the rotor is full.
-
-
NMR Data Acquisition:
-
Insert the packed rotor into the solid-state NMR spectrometer.
-
Acquire one-dimensional (¹³C, ¹⁵N) spectra to assess sample quality and homogeneity.
-
Perform multi-dimensional NMR experiments (e.g., 2D ¹³C-¹³C, ¹⁵N-¹³C) to obtain structural and dynamic information.[8]
-
2. Small-Angle Neutron Scattering (SANS) with Contrast Variation
This protocol describes the preparation and analysis of a membrane protein in deuterated lipid nanodiscs for SANS studies.[12][21]
a. Materials:
-
Membrane protein of interest
-
Deuterated phospholipids (e.g., d₅₄-DMPC)
-
Membrane Scaffold Protein (MSP)
-
Detergent (e.g., sodium cholate)
-
D₂O-based buffer
-
Size-exclusion chromatography (SEC) column
-
Quartz SANS sample cells
b. Procedure:
-
Nanodisc Assembly:
-
Solubilize the deuterated lipids in a buffer containing sodium cholate.
-
Mix the solubilized lipids with the purified MSP and the membrane protein at a specific molar ratio.
-
Remove the detergent by dialysis or with Bio-Beads to allow for the self-assembly of protein-loaded nanodiscs.
-
-
Purification: Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC). The elution buffer should be the D₂O-based buffer used for the SANS experiment.
-
Sample Preparation for SANS:
-
Pool the SEC fractions containing the monodisperse protein-loaded nanodiscs.
-
Concentrate the sample to the desired protein concentration.
-
Prepare a series of samples in buffers with varying D₂O/H₂O ratios to achieve different contrast conditions. A key contrast point is typically 100% D₂O, which matches out the scattering from the deuterated lipids, isolating the signal from the protein.[10]
-
-
SANS Data Acquisition:
-
Load the samples into quartz SANS cells.
-
Collect SANS data at a neutron scattering facility. Data should be collected for the samples as well as for the corresponding buffers for background subtraction.
-
-
Data Analysis:
-
Radially average the 2D scattering data to obtain 1D scattering intensity (I(q)) versus the scattering vector (q).
-
Subtract the buffer scattering from the sample scattering.
-
Analyze the resulting scattering curves using appropriate models (e.g., Guinier analysis for the radius of gyration, core-shell models for more detailed structural information) to determine the size, shape, and conformation of the membrane protein within the nanodisc.[2][3]
-
Mandatory Visualizations
Caption: General workflow for membrane studies using deuterated phospholipids.
Caption: Workflow for SANS with contrast variation.
Caption: Workflow for solid-state NMR of membrane proteins.
Conclusion
Deuterated phospholipids are a cornerstone of modern membrane biophysics, providing an unparalleled ability to dissect the intricate architecture and dynamics of lipid bilayers and their associated proteins. Through the strategic use of isotopic labeling, techniques like neutron scattering and solid-state NMR can overcome their inherent limitations, yielding high-resolution structural and dynamic information that is otherwise inaccessible. For researchers in academia and industry, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of deuterated phospholipids to advance our understanding of membrane biology and to accelerate the development of new therapeutics that target membrane-associated processes. As biophysical techniques continue to evolve, the demand for and application of these powerful molecular probes will undoubtedly continue to expand, opening new frontiers in membrane research.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR | Springer Nature Experiments [experiments.springernature.com]
- 6. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of deuterated molecules for Bio-SANS study - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Active Peptides and Their Biophysical Characterization [mdpi.com]
- 13. Examining protein-lipid complexes using neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82
This technical guide provides a detailed analysis of the molecular weight of the deuterated phospholipid 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 (POPC-d82). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.
Introduction to 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, commonly known as POPC, is a prevalent glycerophospholipid found in eukaryotic cell membranes.[1] It consists of a glycerol backbone, a phosphate group, a choline headgroup, a saturated palmitoyl chain at the sn-1 position, and a monounsaturated oleoyl chain at the sn-2 position. The presence of both saturated and unsaturated fatty acid chains is critical for maintaining membrane fluidity under physiological conditions.[1]
Deuterated POPC: this compound
This compound is a stable isotope-labeled version of POPC where all 82 hydrogen atoms have been replaced by deuterium atoms.[1][2] Such perdeuterated lipids are invaluable in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy for elucidating the detailed structure and dynamics of lipid bilayers and their interactions with other molecules.[1]
Determination of Molecular Weight
The molecular weight of POPC-d82 is calculated by starting with the molecular weight of the standard, non-deuterated POPC and adjusting for the mass difference between hydrogen and deuterium.
The calculation of the molecular weight of this compound is based on the following steps:
-
Establish the Molecular Weight of Non-Deuterated POPC : The molecular weight of standard 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is the sum of the atomic weights of all its constituent atoms (C₄₂H₈₂NO₈P).[3][4][5]
-
Determine the Number of Exchangeable Hydrogens : The designation "d82" indicates that all 82 hydrogen atoms in the molecule are replaced by deuterium.
-
Calculate the Mass Difference : The mass of 82 deuterium atoms is added, and the mass of 82 hydrogen atoms is subtracted from the molecular weight of the non-deuterated POPC.
The following diagram illustrates the workflow for this calculation.
Data Presentation
The quantitative data required for the molecular weight calculation are summarized in the table below.
| Parameter | Value | Unit |
| Molecular Formula of POPC | C₄₂H₈₂NO₈P | - |
| Molecular Weight of POPC | 760.1 | g/mol |
| Atomic Weight of Hydrogen (¹H) | 1.008 | Da |
| Atomic Weight of Deuterium (²H or D) | 2.014 | Da |
| Number of Deuterium Atoms in POPC-d82 | 82 | - |
Calculation:
-
Molecular Weight of POPC-d82 = Molecular Weight of POPC - (Number of D atoms × Atomic Weight of H) + (Number of D atoms × Atomic Weight of D)
-
Molecular Weight of POPC-d82 = 760.1 - (82 × 1.008) + (82 × 2.014)
-
Molecular Weight of POPC-d82 = 760.1 - 82.656 + 165.148
-
Molecular Weight of POPC-d82 ≈ 842.6 g/mol
The following diagram illustrates the logical relationship between the components of POPC and their deuterated counterparts.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Palmitoyl-2-Oleoyl-Sn-Glycero-3-Phosphocholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. larodan.com [larodan.com]
Core Principles: The Deuterium Isotope Effect in Lipid Bilayers
An In-depth Technical Guide to the Effects of Deuterium on Lipid Membrane Fluidity
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influence of deuterium substitution on the biophysical properties of lipid membranes. Understanding these effects is critical for interpreting data from various biophysical techniques that rely on deuterated lipids and for the development of deuterated drugs where membrane interactions are a key aspect of their mechanism of action or pharmacokinetic profile.
The substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D) introduces subtle yet significant changes to the physicochemical properties of lipid molecules. These changes primarily stem from two fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds:
-
Bond Strength and Length: The C-D bond is slightly shorter and stronger than the C-H bond. This is due to the lower zero-point energy of the C-D bond.
-
Van der Waals Interactions: Perdeuteration of lipid acyl chains leads to a decrease in the effective volume and van der Waals interactions between adjacent chains.
These fundamental differences at the molecular level manifest as measurable changes in the collective properties of the lipid bilayer, most notably its fluidity and phase behavior.
Quantitative Effects of Deuteration on Membrane Properties
The impact of deuterium substitution on lipid membrane properties has been quantified using various biophysical techniques. The following tables summarize key findings for different parameters.
Gel-to-Liquid Crystalline Phase Transition Temperature (Tₘ)
Deuteration of the lipid acyl chains has a pronounced effect on the main phase transition temperature, generally leading to a decrease in Tₘ. This indicates a destabilization of the more ordered gel phase relative to the liquid crystalline phase.
| Lipid | Deuteration Position | Technique | Change in Tₘ (°C) | Reference |
| Saturated Phosphatidylcholines (DSPC, DPPC, DMPC) | Acyl Chains (perdeuterated) | DSC | -4.3 ± 0.1 | [1][2][3] |
| DPPC | Acyl Chains (d62) | DSC | ~ -4.0 | [3] |
| DMPC | Acyl Chains (d54) | DSC | ~ -3 to -5 | [4] |
| DSPC | Acyl Chains (d70) | DSC | ~ -3 to -5 | [4] |
Table 1: Summary of reported changes in the gel-to-liquid crystalline phase transition temperature (Tₘ) upon deuteration of lipid acyl chains. The negative values indicate a decrease in Tₘ compared to the protiated counterpart.
Membrane Structural Parameters
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) have been instrumental in elucidating the structural changes in deuterated lipid bilayers.
| Lipid | Deuteration Position | Technique | Effect on Bilayer Thickness | Effect on Lamellar Repeat Spacing | Reference |
| DOPC | Acyl Chains | Neutron Diffraction | Decrease | Decrease | [1][2] |
| DOPC | Headgroup | Neutron Diffraction | Increase | Increase | [1][2] |
| POPC | Acyl Chains | 2H-NMR & Micromechanical Measurements | Increase (with 30 mol% Cholesterol) | Not Reported | [5] |
Table 2: Influence of deuteration position on the structural parameters of lipid bilayers. Note that the effect is dependent on the location of the deuterium substitution.
Acyl Chain Order and Conformational Disorder
Deuterium Nuclear Magnetic Resonance (²H-NMR) is the primary technique for measuring the orientational order of specific C-D bonds along the lipid acyl chains. The order parameter, SCD, provides a measure of the motional anisotropy of the C-D bond vector with respect to the bilayer normal. A higher SCD value indicates a more ordered, less fluid environment.
| Lipid | Deuteration Position | Technique | Observation | Reference |
| DPPC | Acyl Chains (specifically deuterated at positions 4, 6, and 10) | FT-IR | Increased gauche rotamers in the gel phase at position 4, indicating higher disorder near the headgroup. | [6] |
| DMPC | Acyl Chains (perdeuterated) | 2H-NMR | In the gel phase, deuterated lipid has a lower order than nondeuterated lipid. In the liquid-crystalline phase, the order is essentially the same. | [4] |
| DMPC/DSPC Mixtures | Acyl Chains (perdeuterated DMPC or DSPC) | 2H-NMR | Order parameters increase with increasing concentration of the higher Tₘ lipid (DSPC). | [7] |
Table 3: Summary of the effects of deuteration on acyl chain order. The impact of deuteration on order is most significant in the gel phase.
Lateral Diffusion
The lateral movement of lipids within the plane of the membrane is a key characteristic of membrane fluidity. This is often quantified by the lateral diffusion coefficient (D).
| Lipid System | Deuteration | Technique | Diffusion Coefficient (D) | Observation | Reference |
| DOPC | Unlabeled vs. Rhodamine-labeled (as a proxy for bulky modification) | MD Simulations | D(DOPC) ≈ 8.4 µm²/s; D(RHB-DOPC) ≈ 6.7 µm²/s | Bulky headgroup modification decreases lateral diffusion. | [8] |
| POPC | Unlabeled | PFG-MAS ¹H NMR | D ≈ 8.6 x 10⁻¹² m²/s (dehydrated); D ≈ 1.9 x 10⁻¹¹ m²/s (excess water) | Hydration level significantly impacts lateral diffusion. | [9] |
| DMPC/CHOL & SM/CHOL | Unlabeled | PFG-NMR | D decreases with increasing cholesterol in the liquid-disordered phase. | Cholesterol induces a more ordered phase with slower diffusion. | [10] |
Table 4: Representative lateral diffusion coefficients in lipid bilayers. While direct comparisons of deuterated vs. protiated lipid diffusion are sparse in the literature, these values provide a baseline for understanding factors that influence lipid mobility. It is generally expected that the factors increasing order (like lower temperature or cholesterol) will decrease the lateral diffusion coefficient.
Visualizing the Mechanisms and Workflows
Molecular Mechanism of Deuterium's Effect on Membrane Fluidity
The following diagram illustrates the proposed mechanism by which acyl chain deuteration leads to increased membrane fluidity (lower Tₘ).
Logical flow of deuterium's effect on membrane Tm.
Experimental Workflow for Characterizing Deuterated Lipid Membranes
This diagram outlines a typical workflow for investigating the effects of deuterium on lipid membrane properties.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combined influence of cholesterol and synthetic amphiphillic peptides upon bilayer thickness in model membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Smoothed acyl chain orientational order parameter profiles in dimyristoylphosphatidylcholine-distearoylphosphatidylcholine mixtures: a 2H-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between lipid lateral diffusion, dye concentration and membrane permeability unveiled by a combined spectroscopic and computational study of a model lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lateral Diffusion Rates of Lipid, Water, and a Hydrophobic Drug in a Multilamellar Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Anwendungs- und Protokollhinweise: Einsatz von POPC-d82 in der Neutronenstreuung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
Perdeuteriertes 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholin (POPC-d82) ist ein synthetisches Phospholipid, bei dem Wasserstoffatome durch Deuteriumisotope ersetzt wurden. Diese Isotopenmarkierung ist für die Neutronenstreuung von unschätzbarem Wert, einer leistungsstarken Technik zur Untersuchung der Struktur und Dynamik von biologischen Makromolekülen im Nanometerbereich.[1][2] Der Hauptvorteil der Deuterierung liegt im signifikant unterschiedlichen kohärenten Neutronenstreulängenquerschnitt von Deuterium im Vergleich zu Protium (dem häufigsten Wasserstoffisotop).[3][4] Diese Eigenschaft ermöglicht die Anwendung von "Kontrastvariation" oder "Contrast Matching", einer Methode, bei der die Streulängendichte (Scattering Length Density, SLD) des Lösungsmittels (typischerweise ein Gemisch aus H₂O und D₂O) so angepasst wird, dass sie der SLD einer bestimmten Komponente in einem mehrkomponentigen System entspricht, wodurch diese Komponente für Neutronen "unsichtbar" wird.[5][6][7]
POPC-d82 ist besonders nützlich, da seine Acylketten eine Streulängendichte aufweisen, die sehr nahe an der von schwerem Wasser (D₂O) liegt.[1][8] Dies ermöglicht es Forschern, die Lipiddoppelschicht effektiv "auszublenden", um die Streuung von in die Membran eingebetteten oder an sie gebundenen Proteinen zu isolieren und deren Struktur und Konformation in einer nativen, membranähnlichen Umgebung zu untersuchen.[9][10]
Anwendungen
Die Verwendung von deuterierten Lipiden wie POPC-d82 ist entscheidend für die Untersuchung von:
-
Struktur von Membranproteinen: Durch das Kontrastmatching der Lipiddoppelschicht kann die Form und Konformation von Membranproteinen in situ bestimmt werden, was mit anderen Methoden oft schwierig ist.[4][9]
-
Protein-Lipid-Wechselwirkungen: Die Technik ermöglicht die Untersuchung, wie Proteine in die Membran eindringen, sich an sie binden oder ihre Struktur verändern.[3]
-
Struktur von Lipid-Nanopartikeln: SANS in Kombination mit Kontrastvariation wird zur Charakterisierung von Lipid-basierten Arzneimittelträgersystemen wie Liposomen eingesetzt.[11]
-
Lipid-Domänen und Flöße (Rafts): SANS kann laterale Inhomogenitäten und die Bildung von Lipid-Domänen in Modellmembranen aufdecken.[12]
-
Membrandynamik: Neutronen-Spin-Echo-Experimente (NSE) können, unter Verwendung von spezifisch deuterierten Lipiden, Einblicke in die Dynamik von Membranen, wie z.B. Biegemoduln und Undulationen, geben.[13]
Quantitative Daten: Streulängendichten (SLD)
Die Effektivität der Kontrastvariation hängt von den SLD-Werten der beteiligten Komponenten ab. Die nachstehende Tabelle fasst die berechneten SLD-Werte für POPC-d82 und verwandte Substanzen zusammen.
| Substanz | Chemische Formel | Molekularvolumen (ų) | SLD (ρ) x 10⁻⁶ (Å⁻²) | Anmerkungen / Referenzen |
| POPC-d82 (perdeuteriert) | C₄₇H₃₀D₈₂NO₈P | ~1300 | ~7.0 - 8.11 | Die Acylketten sind eng an D₂O angepasst.[1][5][8] |
| POPC (protiert) | C₄₇H₈₂NO₈P | ~1300 | ~0.29 | |
| DMPC-d54 (Ketten deuteriert) | C₃₆H₁₈D₅₄NO₈P | ~1075 | 5.394 | Zum Vergleich; DMPC ist ein gesättigtes Lipid.[12] |
| Schweres Wasser (D₂O) | D₂O | ~30.3 | 6.34 - 6.40 | Hohe SLD, wird als Lösungsmittel verwendet, um protiierte Komponenten hervorzuheben.[5][14] |
| Leichtes Wasser (H₂O) | H₂O | ~30.3 | -0.56 | Negative SLD, wird verwendet, um den Kontrast anzupassen.[5][14] |
| Typisches Protein (protiert) | Durchschnittliche Zusammensetzung | Variabel | ~2.0 - 2.5 | Kontrast zwischen dem von H₂O und D₂O. |
| Silizium (Substrat) | Si | 2.07 | Häufig als Substrat für die Neutronenreflektometrie verwendet. |
Visualisierungen von Arbeitsabläufen und Prinzipien
Die folgenden Diagramme illustrieren das Kernprinzip und die experimentellen Arbeitsabläufe bei der Verwendung von POPC-d82 in der Neutronenstreuung.
Abbildung 1: Prinzip der Kontrastvariation mit POPC-d82 zur Isolierung des Proteinsignals.
Abbildung 2: Allgemeiner Arbeitsablauf für ein SANS-Experiment mit POPC-d82 und einem Membranprotein.
Abbildung 3: Allgemeiner Arbeitsablauf für ein Neutronenreflektometrie-Experiment mit POPC-d82.
Detaillierte Experimentelle Protokolle
Protokoll 1: Small-Angle Neutron Scattering (SANS) zur Untersuchung eines Membranproteins in POPC-d82-Vesikeln
Dieses Protokoll beschreibt die Untersuchung der Gesamtform und des Oligomerisierungszustands eines protierten Membranproteins, das in Vesikel aus POPC-d82 rekonstituiert wurde.
1. Materialien:
-
POPC-d82 (perdeuteriert)
-
Protiertes, gereinigtes Membranprotein von Interesse
-
Chloroform (spektroskopische Qualität)
-
D₂O-basierter Puffer (z.B. 20 mM HEPES, 150 mM NaCl, pD 7.4)
-
Mini-Extruder-Set mit Polycarbonatmembranen (z.B. 100 nm Porengröße)
-
Rotationsverdampfer oder Stickstoffstrom
-
Ultraschallbad
2. Herstellung von POPC-d82 Large Unilamellar Vesicles (LUVs):
-
Lösen Sie eine bekannte Menge POPC-d82 in Chloroform in einem Rundkolben auf.
-
Entfernen Sie das Chloroform unter einem sanften Stickstoffstrom oder mittels eines Rotationsverdampfers, um einen dünnen Lipidfilm an der Wand des Kolbens zu erzeugen.
-
Trocknen Sie den Film für mindestens 2 Stunden unter Hochvakuum, um alle Lösungsmittelreste zu entfernen.
-
Rehydrieren Sie den Lipidfilm mit dem D₂O-Puffer, um eine Endkonzentration von 5-10 mg/mL Lipid zu erreichen. Vortexen Sie die Suspension kräftig.
-
Führen Sie die Suspension durch 5-7 Gefrier-Auftau-Zyklen (flüssiger Stickstoff und warmes Wasserbad), um die Lamellarität zu verbessern.
-
Extrudieren Sie die Suspension mindestens 21 Mal durch eine Polycarbonatmembran mit 100 nm Porendurchmesser unter Verwendung eines Mini-Extruders, um eine homogene Population von LUVs zu erzeugen.[12]
3. Rekonstitution des Membranproteins:
-
Mischen Sie die POPC-d82-LUV-Suspension mit der gereinigten Proteinlösung in einem gewünschten Lipid-zu-Protein-Molverhältnis (z.B. 50:1 bis 200:1).
-
(Optional, je nach Protein) Fügen Sie eine geringe Menge eines milden Detergens (z.B. DDM) hinzu, um die Insertion des Proteins zu erleichtern, und entfernen Sie es anschließend durch Dialyse oder mit Bio-Beads.
-
Inkubieren Sie die Mischung für mehrere Stunden bei einer geeigneten Temperatur.
4. SANS-Messung:
-
Übertragen Sie die Proben (Protein-in-Vesikel-Suspension, leere Vesikel als Kontrolle, Puffer als Hintergrund) in Quarzküvetten (typischerweise 1-2 mm Schichtdicke).[15]
-
Führen Sie die SANS-Messungen bei einer kontrollierten Temperatur durch.[15]
-
Sammeln Sie die Streudaten über einen geeigneten Bereich des Streuvektors q (typischerweise 0.003 - 0.5 Å⁻¹).[16]
-
Messen Sie die Pufferlösung separat für die Hintergrundsubtraktion.
5. Datenanalyse:
-
Reduzieren Sie die Rohdaten und subtrahieren Sie die Pufferstreuung.
-
Da das POPC-d82 in 100% D₂O nahezu kontrastangepasst ist, repräsentiert das verbleibende Streusignal hauptsächlich das protiierte Protein.
-
Analysieren Sie die Streukurve I(q) vs. q, um den Trägheitsradius (Rg) und die Vorwärtsstreuung I(0) zu bestimmen, was Rückschlüsse auf die Größe und das Molekulargewicht des Proteins in der Membran ermöglicht.[5]
Protokoll 2: Neutronenreflektometrie (NR) zur Untersuchung der Proteinbindung an eine gestützte POPC-d82-Doppelschicht
Dieses Protokoll beschreibt die Untersuchung der Struktur einer an eine Membran gebundenen peripheren Proteindomäne.
1. Materialien:
-
POPC-d82
-
Poliertes Silizium-Einkristall-Substrat (Si-Wafer)
-
Piranha-Lösung (H₂SO₄/H₂O₂) oder Plasma-Reiniger
-
D₂O- und H₂O-basierte Puffer
-
Vesikel-Suspension (hergestellt wie in Protokoll 1, Schritt 2)
-
Gereinigtes, protiertes Protein von Interesse
2. Herstellung der gestützten Lipiddoppelschicht (SLB):
-
Reinigen Sie den Si-Wafer gründlich, um eine hydrophile Siliziumoxidschicht zu erzeugen (z.B. mit Piranha-Lösung – EXTREME VORSICHT – oder in einem Plasma-Reiniger).
-
Montieren Sie den sauberen Wafer in einer Flüssigkeitszelle für die NR-Messung.
-
Injizieren Sie die POPC-d82-LUV-Suspension (typischerweise in D₂O-Puffer) in die Zelle. Die Vesikel werden spontan auf der hydrophilen Oberfläche rupturieren und zu einer kontinuierlichen, gestützten Doppelschicht fusionieren.[17]
-
Inkubieren Sie für ca. 30-60 Minuten.
-
Spülen Sie die Zelle gründlich mit D₂O-Puffer, um überschüssige Vesikel zu entfernen.
3. NR-Messung:
-
Führen Sie eine erste NR-Messung der reinen POPC-d82-Doppelschicht in reinem D₂O-Puffer durch. Dies dient als Referenz.
-
Tauschen Sie den Puffer in der Zelle gegen einen anderen Kontrast aus (z.B. reines H₂O oder eine 50:50-Mischung), und messen Sie erneut. Die Verwendung mehrerer Kontraste schränkt das Strukturmodell stark ein.
-
Injizieren Sie nach der Charakterisierung der reinen Doppelschicht die Proteinlösung (in einem der Puffer) in die Zelle.
-
Lassen Sie das Protein für eine ausreichende Zeit inkubieren, um an die Membran zu binden.
-
Messen Sie die Reflektivität des Protein-Lipid-Komplexes bei mehreren Lösungsmittelkontrasten.
4. Datenanalyse:
-
Die Reflektivitätsdaten werden als Funktion des Impulsübertrags senkrecht zur Oberfläche (Qz) aufgetragen.
-
Passen Sie die Reflektivitätskurven (für jeden Kontrast) gleichzeitig an ein Schichtmodell an. Dieses Modell teilt die Grenzfläche in dünne Schichten (z.B. Siliziumoxid, Wasser-Schicht, Lipid-Kopfgruppen, Lipid-Schwänze, gebundenes Protein) auf, denen jeweils eine Dicke, eine SLD und eine Rauheit zugewiesen werden.
-
Das Ergebnis ist ein SLD-Profil senkrecht zur Membran, das die Dicke der Doppelschicht und die Position, Bedeckung und Dicke der gebundenen Proteinschicht mit Sub-Nanometer-Auflösung zeigt.[17][18]
References
- 1. Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82]POPC) for neutron studies on bilayer lipid membranes [apo.ansto.gov.au]
- 3. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining protein-lipid complexes using neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-angle neutron scattering and contrast variation: a powerful combination for studying biological structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases [frontiersin.org]
- 10. Deuterated phospholipids to study the structure, function and dynamics of membrane proteins using neutron scattering [apo.ansto.gov.au]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small angle neutron scattering and lipidomic analysis of a native, trimeric PSI-SMALP from a thermophilic cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Joint small-angle X-ray and neutron scattering data analysis of asymmetric lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epj-conferences.org [epj-conferences.org]
- 18. arxiv.org [arxiv.org]
Application Notes and Protocols for POPC-d82 in Model Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d82) in the creation and analysis of model cell membranes. Detailed protocols for key experimental techniques are provided to facilitate the application of POPC-d82 in biophysical studies, drug interaction analysis, and membrane protein research.
Introduction to POPC-d82
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a major component of eukaryotic cell membranes, contributing significantly to membrane fluidity under physiological conditions.[1] The perdeuterated form, POPC-d82, in which all 82 hydrogen atoms are replaced with deuterium, is a powerful tool for biophysical studies, particularly those employing neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The substitution of hydrogen with deuterium provides a significant change in the neutron scattering length density, allowing for "contrast matching" techniques that can render specific components of a complex system, such as the lipid bilayer, effectively invisible to neutrons, thereby highlighting the structure and dynamics of other components like membrane-associated proteins or drugs.[3][4]
Key Applications
The unique properties of POPC-d82 make it invaluable for a range of applications in membrane research:
-
Structural Characterization of Membranes: Neutron reflectometry and Small-Angle Neutron Scattering (SANS) using POPC-d82-containing model membranes enable the precise determination of bilayer thickness, area per lipid, and the location of membrane-bound molecules.[1][4][5]
-
Studying Membrane-Protein Interactions: By using deuterated lipids and protiated (non-deuterated) proteins, researchers can effectively "contrast out" the lipid bilayer in neutron scattering experiments to focus on the structure, conformation, and oligomerization state of membrane proteins in a native-like environment.[3][6]
-
Investigating Drug-Membrane Interactions: The perturbation of lipid bilayer structure and dynamics upon the introduction of a drug candidate can be quantified using techniques like NMR and neutron scattering with POPC-d82.[7][8][9] This provides insights into the mechanism of action and potential membrane-disrupting effects of novel therapeutics.[10]
-
Elucidating Lipid Domain Formation: In combination with other lipids, POPC-d82 can be used to study the formation and properties of lipid rafts and other membrane microdomains, which are critical for cellular signaling and protein trafficking.[7]
Biophysical Properties of POPC and POPC-d82
A summary of key quantitative data for POPC is provided below. While deuteration can slightly alter physical properties, these values serve as a close approximation for POPC-d82 in the design of experiments.
| Property | Value | Technique |
| Phase Transition Temperature (Tm) | -2 °C | Differential Scanning Calorimetry (DSC) |
| Headgroup Area | 68.3 Ų | X-ray Diffraction |
| Bilayer Thickness (Luzzati) | 37.1 Å | X-ray Diffraction |
| Acyl Chain Length | 16.0/18.1 C | |
| Molecular Weight (POPC) | 760.08 g/mol | |
| Molecular Weight (POPC-d82) | 842.8 g/mol |
Note: The exact values for bilayer thickness and area per lipid can vary depending on the experimental conditions (temperature, hydration, presence of other molecules).
Experimental Protocols
Detailed methodologies for common experiments utilizing POPC-d82 are outlined below.
Protocol 1: Preparation of POPC-d82 Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the formation of LUVs, which are widely used as model membranes for a variety of biophysical studies.[11][12][13]
Materials:
-
POPC-d82 lipid powder
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve a known quantity of POPC-d82 in the chloroform/methanol solvent mixture in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The temperature should be above the phase transition temperature of the lipid (-2 °C for POPC), so room temperature is sufficient.[11]
-
Vortex the mixture vigorously for several minutes to create a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane a minimum of 11-21 times to ensure a homogenous population of LUVs.[11]
-
-
Storage:
-
Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use them within a few days to a week to minimize aggregation and degradation.
-
Workflow for preparing POPC-d82 Large Unilamellar Vesicles (LUVs).
Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion
SLBs are planar model membranes formed on a solid support, ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM), Quartz Crystal Microbalance with Dissipation (QCM-D), and neutron reflectometry.[14][15][16]
Materials:
-
POPC-d82 LUV suspension (prepared as in Protocol 1)
-
Solid support (e.g., silicon wafer, quartz crystal, glass coverslip)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or plasma cleaner
-
Vesicle fusion buffer (e.g., 10 mM Tris, 100 mM NaCl, 2 mM CaCl₂, pH 7.4)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the solid support to create a hydrophilic surface. This can be achieved by immersing the substrate in Piranha solution for 10-15 minutes followed by extensive rinsing with ultrapure water, or by treatment with an oxygen plasma cleaner. Warning: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a suitable chamber (e.g., a fluidic cell for QCM-D or a petri dish).
-
Introduce the vesicle fusion buffer to the chamber.
-
Add the POPC-d82 LUV suspension to the buffer to a final lipid concentration of 0.1-0.5 mg/mL.
-
Allow the vesicles to adsorb to the surface and spontaneously rupture and fuse to form a continuous bilayer. This process can take from 30 minutes to several hours depending on the lipid composition and buffer conditions.[14]
-
-
Rinsing:
-
Gently rinse the surface with fresh buffer to remove any unfused vesicles.
-
-
Verification:
-
The formation of a complete and fluid SLB can be verified by techniques such as QCM-D (monitoring changes in frequency and dissipation), FRAP (Fluorescence Recovery After Photobleaching) if fluorescently labeled lipids are included, or AFM.
-
Process of forming a Supported Lipid Bilayer (SLB) via vesicle fusion.
Protocol 3: Analysis of Drug-Membrane Interactions using 2H Solid-State NMR
Deuterium (²H) solid-state NMR of deuterated lipids provides detailed information on the order and dynamics of the lipid acyl chains.[6][17][18] Changes in the ²H NMR spectrum of POPC-d82 upon addition of a drug can reveal how the drug affects membrane fluidity and organization.
Materials:
-
POPC-d82 liposomes (MLVs or LUVs)
-
Drug of interest
-
NMR sample tubes
-
Solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.
Procedure:
-
Sample Preparation:
-
Prepare a concentrated suspension of POPC-d82 liposomes.
-
Add the drug of interest to the liposome suspension at the desired molar ratio.
-
Incubate the mixture to allow for partitioning of the drug into the lipid bilayer.
-
Pellet the liposomes by ultracentrifugation and transfer the hydrated pellet to an NMR rotor.
-
-
NMR Data Acquisition:
-
Acquire ²H NMR spectra at a controlled temperature using a quadrupolar echo pulse sequence. This sequence is necessary to refocus the broad signals from the deuterated lipids in the solid-like membrane environment.
-
-
Data Analysis:
-
The resulting spectrum is a superposition of Pake doublets, where the splitting of the doublet is related to the order parameter (S_CD) of the C-²H bond.
-
Calculate the order parameter profile by analyzing the quadrupolar splittings for different segments of the deuterated acyl chains.
-
Compare the order parameter profile of the POPC-d82 membrane in the presence and absence of the drug. A decrease in the order parameter indicates an increase in membrane fluidity, while an increase suggests a more ordered, rigid membrane.[18]
-
Workflow for analyzing drug-membrane interactions using 2H solid-state NMR.
Concluding Remarks
POPC-d82 is an essential tool for modern membrane biophysics. Its use in combination with neutron scattering and NMR spectroscopy provides unparalleled insights into the structure and dynamics of model cell membranes and their interactions with proteins and small molecules. The protocols provided herein serve as a starting point for researchers to design and execute experiments that can answer fundamental questions in cell biology and aid in the development of new therapeutic agents.
References
- 1. Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]
- 3. apo.ansto.gov.au [apo.ansto.gov.au]
- 4. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating drug-liposome interactions using liposomal electrokinetic chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug–Membrane Interaction as Revealed by Spectroscopic Methods: The Role of Drug Structure in the Example of Rifampicin, Levofloxacin and Rapamycin [mdpi.com]
- 10. Special Issue on Drug–Membrane Interactions Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Topographically smooth and stable supported lipid bilayer for high-resolution AFM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deuterium magnetic resonance: theory and application to lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 18. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Deuterated Lipids in Lipidomics: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Deuterated lipids have emerged as indispensable tools in the field of lipidomics, offering enhanced accuracy and deeper insights into the complex world of lipids. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, these modified lipids provide a unique analytical handle for a variety of applications, from precise quantification to the elucidation of metabolic pathways and the development of novel therapeutics. This document provides detailed application notes and protocols for the use of deuterated lipids in lipidomics research.
Quantitative Lipidomics using Deuterated Internal Standards
One of the most widespread applications of deuterated lipids is their use as internal standards in mass spectrometry (MS)-based lipidomics.[1] The co-extraction and co-analysis of a known amount of a deuterated lipid analog alongside the endogenous lipids of interest allows for the correction of variability introduced during sample preparation and instrumental analysis, leading to accurate and precise quantification.[2][3]
Application Note:
Deuterated lipids are ideal internal standards because they share nearly identical physicochemical properties with their non-deuterated counterparts, ensuring similar extraction efficiency and ionization response in MS.[4] However, their increased mass allows them to be distinguished from the endogenous analyte. A mixture of deuterated lipid standards, often covering various lipid classes, is typically added to a sample at the very beginning of the extraction process.[2] This "spike-in" allows for the normalization of the signals of the endogenous lipids to their corresponding deuterated standards, enabling accurate relative or absolute quantification.[4]
Data Presentation:
Table 1: Example of a Commercially Available Deuterated Ceramide Internal Standard Mixture [5]
| Mixture Component | Molecular Weight ( g/mol ) | Concentration (µg/mL) | Molarity (µM) |
| C16 Ceramide-d7 (d18:1-d7/16:0) | 544.944 | 21.8 | 40 |
| C18 Ceramide-d7 (d18:1-d7/18:0) | 572.997 | 11.5 | 20 |
| C24 Ceramide-d7 (d18:1-d7/24:0) | 650.113 | 26.3 | 40 |
| C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z)) | 655.141 | 13.1 | 20 |
Experimental Protocol: Lipid Extraction with Deuterated Internal Standards for LC-MS Analysis
This protocol is a general guideline for the extraction of lipids from plasma samples using a mixture of deuterated internal standards.[2]
Materials:
-
Plasma sample
-
Cold methanol containing a mixture of deuterated lipid internal standards (e.g., from a commercial kit like LIPIDOMIX®)[5]
-
Cold methyl tert-butyl ether (MTBE)
-
LC-MS grade water
-
Methanol/toluene (9:1, v/v) mixture
-
Centrifuge, vortexer, and evaporator
Procedure:
-
To a 10 µL aliquot of blood plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the deuterated internal standard mixture.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE and vortex for another 10 seconds.
-
Shake the mixture for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Evaporate the solvent using a centrifugal evaporator.
-
Resuspend the dried lipid extract in a methanol/toluene (9:1, v/v) mixture for LC-MS analysis.
Visualization:
Caption: Workflow for quantitative lipidomics using deuterated internal standards.
Metabolic Labeling with Deuterated Precursors
Metabolic labeling with stable isotopes is a powerful technique to study the dynamics of lipid metabolism, including synthesis, turnover, and flux. Deuterium oxide (D₂O), or "heavy water," is a cost-effective and simple-to-administer precursor for metabolic labeling.[6] When D₂O is introduced into a biological system, the deuterium is incorporated into newly synthesized lipids.
Application Note:
The incorporation of deuterium from D₂O into lipids can be measured by mass spectrometry, providing a direct readout of de novo lipogenesis (DNL).[7][8] This approach has been used to quantify DNL rates in various tissues and organisms, including humans.[9][10] A more recent development is the "Deuterium Oxide Labeling for Global Omics Relative Quantification" (DOLGOReQ) method, which uses partial metabolic D₂O labeling for the relative quantification of lipids on a global scale.[11][12][13] This technique is particularly useful for comparative lipidomics studies.[14]
Data Presentation:
Table 2: De Novo Lipogenesis (DNL) Rates in Healthy Humans Measured by D₂O Labeling [7][10]
| Condition | DNL Rate of VLDL-Palmitate (% of total) | DNL Rate of VLDL-Stearate (% of total) | Total VLDL-FA Synthesis (mg/day) |
| Fasted | 0.91 ± 0.27 | 0.37 ± 0.08 | < 500 |
| Fed (High Carbohydrate) | 1.64 - 1.97 | 0.47 - 0.64 | Not Reported |
| Healthy individuals on a typical diet | Not specified | Not specified | ~2000 |
Table 3: Relative Fold Changes of Lipid Species in HeLa Cells under Hypoxia Measured by DOLGOReQ [12]
| Lipid Species | Fold Change (Hypoxia vs. Normoxia) |
| PC(34:1) | 1.2 |
| PE(36:2) | 0.8 |
| TG(52:2) | 2.5 |
| Cer(d18:1/16:0) | 1.5 |
Experimental Protocol: De Novo Lipogenesis Measurement in Mice using D₂O
This protocol provides a general procedure for measuring DNL in mouse tissues.[15]
Materials:
-
Mice
-
Deuterium oxide (D₂O)
-
0.9% Saline
-
Sterile filters (0.2 µm)
-
Tissue homogenization buffer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
D₂O Administration:
-
Prepare a sterile 0.9% saline solution with D₂O.
-
Administer a bolus intraperitoneal injection of the D₂O solution to the mice.
-
Provide drinking water enriched with a lower concentration of D₂O for the duration of the experiment to maintain a stable body water enrichment.[15]
-
-
Sample Collection:
-
At the desired time points, collect blood samples to measure body water enrichment.
-
Euthanize the mice and harvest the tissues of interest (e.g., liver, adipose tissue).
-
-
Lipid Extraction:
-
Homogenize the tissues in an appropriate buffer.
-
Extract total lipids from the tissue homogenates using a standard method such as the Folch or Bligh-Dyer extraction.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the extracted lipids and methylate the fatty acids to form FAMEs.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS to determine the deuterium incorporation into specific fatty acids (e.g., palmitate).
-
-
Calculation of DNL:
-
Calculate the fractional synthesis rate of the fatty acid based on its deuterium enrichment and the body water enrichment.[15]
-
Visualization:
Caption: Workflow for measuring de novo lipogenesis using D₂O labeling.
Raman Imaging of Lipids
Stimulated Raman Scattering (SRS) microscopy is a label-free imaging technique that provides chemical contrast based on molecular vibrations.[16] By using deuterated fatty acids, which have a carbon-deuterium (C-D) bond with a unique vibrational frequency in the "silent region" of the cellular Raman spectrum, it is possible to specifically visualize the distribution and metabolism of these fatty acids within cells with high spatial resolution.[17][18][19]
Application Note:
Deuterated fatty acids are introduced to cells in culture, and their uptake and incorporation into various lipid species and cellular compartments, such as lipid droplets and the endoplasmic reticulum, can be tracked over time using SRS microscopy.[16] This technique allows for the investigation of lipid trafficking, storage, and metabolism in living cells without the need for fluorescent labels that can sometimes perturb cellular processes.
Experimental Protocol: SRS Imaging of Deuterated Palmitic Acid in Cultured Cells
This protocol provides a general outline for imaging the uptake of deuterated palmitic acid in cultured cells.[16]
Materials:
-
Cultured cells (e.g., SH-SY5Y)
-
Cell culture medium
-
Deuterated palmitic acid (d₃₁-PA)
-
Stimulated Raman Scattering (SRS) microscope
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells on a suitable substrate for microscopy (e.g., glass-bottom dishes).
-
Prepare a solution of d₃₁-PA in the cell culture medium.
-
Incubate the cells with the d₃₁-PA-containing medium for the desired period (e.g., 6 hours).
-
-
SRS Microscopy:
-
Wash the cells to remove excess d₃₁-PA.
-
Mount the dish on the SRS microscope.
-
Tune the pump and Stokes laser beams to the C-D vibrational frequency (around 2100 cm⁻¹) to specifically image the deuterated lipid.
-
Acquire images of the cells. It is also possible to acquire images at other frequencies corresponding to total lipids (e.g., 2850 cm⁻¹) and proteins (e.g., 2930 cm⁻¹) for multi-color imaging.[16]
-
-
Image Analysis:
-
Process the acquired images using appropriate software (e.g., ImageJ) to visualize the subcellular distribution of the deuterated lipid.
-
Visualization:
Caption: Workflow for Raman imaging of lipids using deuterated fatty acids.
Deuterated Lipids in Drug Development
The unique properties of deuterated lipids are also being harnessed for therapeutic purposes. Site-specific deuteration of polyunsaturated fatty acids (PUFAs) can protect them from lipid peroxidation, a key process in cellular damage and various diseases. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more resistant to abstraction by free radicals.
Application Note:
Reinforced lipids, which are PUFAs containing deuterium at positions susceptible to oxidation, are being investigated as novel drugs for a range of conditions, including neurodegenerative diseases, atherosclerosis, and macular degeneration. By slowing down the chain reaction of lipid peroxidation, these deuterated lipids can prevent cellular damage. Additionally, deuteration can be used to improve the pharmacokinetic properties of lipid-based drugs by altering their metabolic stability.
This application is primarily in the preclinical and clinical development stages and does not have standardized laboratory protocols in the same way as the analytical applications described above. The development and testing of deuterated lipid drugs involve complex processes of organic synthesis, formulation, and extensive in vitro and in vivo efficacy and safety studies.
Visualization:
Caption: Mechanism of action for deuterated lipids as therapeutics.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 7. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. Measurement of human lipogenesis using deuterium incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GIST Scholar: A Quantitative Lipidomic Study for 3D Cell Culture Using Deuterium Oxide Metabolic Labeling [scholar.gist.ac.kr]
- 15. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Deuterium Raman imaging for lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Incorporating POPC-d82 into Nanodiscs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of the deuterated phospholipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine with a deuterated acyl chain (POPC-d82) into nanodiscs. This methodology is particularly relevant for biophysical studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS), where the use of deuterated lipids is advantageous for minimizing background signals from the lipid bilayer.
Introduction
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by two molecules of a membrane scaffold protein (MSP).[1] They provide a native-like membrane environment for functional and structural studies of membrane proteins.[2] The incorporation of deuterated phospholipids, such as POPC-d82, is a crucial step for certain biophysical characterization techniques. This protocol outlines the materials, equipment, and step-by-step procedures for the successful assembly and purification of POPC-d82 containing nanodiscs, both with and without an incorporated membrane protein of interest.
Key Experimental Parameters
The successful assembly of monodisperse nanodiscs is critically dependent on several factors:
-
Lipid to Membrane Scaffold Protein (MSP) Ratio: This ratio determines the size and homogeneity of the resulting nanodiscs.[3] It needs to be empirically optimized for each specific MSP variant and lipid composition.[4]
-
Detergent Choice and Concentration: Sodium cholate is a commonly used detergent for solubilizing the phospholipids and facilitating nanodisc assembly.[5] The final cholate concentration in the reconstitution mixture is an important parameter to control.
-
Temperature: The assembly process is typically carried out at a temperature close to the phase transition temperature of the lipid. For POPC, which has a phase transition temperature of -2°C, the assembly is performed at 4°C or on ice.[6]
-
Detergent Removal: The gradual removal of detergent initiates the self-assembly of the nanodiscs. This is commonly achieved using adsorbent beads like Bio-Beads SM-2.[6]
Data Presentation
Table 1: Recommended Molar Ratios of Lipid to Membrane Scaffold Protein (MSP) for POPC Nanodiscs
| Membrane Scaffold Protein (MSP) Variant | Molar Ratio (POPC:MSP) | Resulting Nanodisc Diameter (approx.) | Reference(s) |
| MSP1D1 | 65:1 | ~9.8 nm | [7] |
| MSP1D1 | 55:1 | Not specified | [1][5] |
| MSP1E3D1 | 130:1 | ~12.9 nm | [8] |
| MSP1E3D1 | 168:1 (with Rhodopsin) | Not specified | [6] |
| MSP2N2 | Not specified (1:5 MSP:lipid with protein) | Not specified | [2] |
Note: These ratios are starting points and may require further optimization for POPC-d82 and for specific membrane protein incorporation.
Table 2: Materials and Reagents
| Material/Reagent | Supplier Example | Purpose |
| POPC-d82 | Avanti Polar Lipids | Deuterated phospholipid for nanodisc bilayer |
| Membrane Scaffold Protein (e.g., MSP1D1) | Cube Biotech, Sigma-Aldrich | Scaffolding protein to encircle the lipid bilayer |
| Sodium Cholate | Sigma-Aldrich | Detergent for lipid solubilization |
| Bio-Beads SM-2 | Bio-Rad | Adsorbent for detergent removal |
| Tris-HCl | Fisher Scientific | Buffering agent |
| Sodium Chloride (NaCl) | Fisher Scientific | Salt for buffer |
| EDTA | Fisher Scientific | Chelating agent |
| Chloroform | Fisher Scientific | Solvent for lipid stock |
| Nitrogen or Argon Gas | Airgas | For drying lipid film |
| Size Exclusion Chromatography Column (e.g., Superdex 200) | GE Healthcare | For nanodisc purification and analysis |
Experimental Protocols
This section provides a detailed methodology for the preparation of POPC-d82 nanodiscs, both "empty" and containing a membrane protein of interest (MPI).
Protocol 1: Preparation of Empty POPC-d82 Nanodiscs
This protocol is adapted from established methods for POPC nanodisc assembly.[5][6]
1. Preparation of POPC-d82 Lipid Stock:
-
In a glass vial, aliquot the desired amount of POPC-d82 from the chloroform stock solution.
-
Dry the lipid to a thin film under a gentle stream of nitrogen or argon gas.
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.
-
Resuspend the dried lipid film in a buffer containing sodium cholate (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA, 100 mM Sodium Cholate) to achieve the desired final lipid concentration (typically 25-50 mM).
-
Vortex and sonicate the mixture in a water bath until the solution is clear, indicating complete solubilization of the lipid into micelles.
2. Nanodisc Assembly:
-
In a microcentrifuge tube, combine the solubilized POPC-d82 lipid stock with the appropriate amount of MSP (refer to Table 1 for starting ratios).
-
Adjust the volume with a buffer lacking cholate (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA) to achieve a final cholate concentration that is typically twice the lipid concentration.
-
Incubate the mixture on ice or at 4°C for 30 minutes to 1 hour.[6][9]
3. Detergent Removal and Self-Assembly:
-
Prepare Bio-Beads SM-2 by washing them with methanol, followed by several washes with water, and finally with the assembly buffer.
-
Add the washed and damp Bio-Beads to the assembly mixture at a ratio of approximately 0.5-0.8 g of beads per 1 mL of the mixture.
-
Incubate the mixture at 4°C for at least 4 hours (or overnight) with gentle agitation (e.g., on a rotator or orbital shaker) to allow for gradual detergent removal and nanodisc self-assembly.[6]
4. Purification:
-
Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any aggregates.
-
Purify the nanodiscs by size exclusion chromatography (SEC) using a column such as a Superdex 200. The elution can be monitored by absorbance at 280 nm. Homogeneous nanodisc preparations should yield a single, symmetric peak.
Protocol 2: Incorporation of a Membrane Protein of Interest (MPI) into POPC-d82 Nanodiscs
This protocol builds upon the empty nanodisc preparation by including the detergent-solubilized MPI.
1. Preparation of Components:
-
Prepare the POPC-d82 lipid stock as described in Protocol 1, Step 1.
-
Prepare the MPI by solubilizing it in a suitable detergent. The choice of detergent will depend on the specific protein and should be optimized to maintain its stability and activity.
2. Assembly Mixture:
-
In a microcentrifuge tube, combine the solubilized POPC-d82, the appropriate amount of MSP, and the detergent-solubilized MPI.
-
The molar ratio of MSP to MPI will need to be optimized, but a common starting point is a molar excess of MSP to favor the incorporation of a single protein molecule per nanodisc.[5]
-
Adjust the volume with buffer to ensure the final cholate concentration is sufficient for maintaining the solubility of all components (typically >14 mM).
-
Incubate the mixture on ice or at 4°C for 1 hour.[5]
3. Detergent Removal and Self-Assembly:
-
Proceed with detergent removal using Bio-Beads as described in Protocol 1, Step 3. The incubation time may need to be extended (e.g., overnight) to ensure complete detergent removal and proper protein folding within the nanodisc.
4. Purification:
-
Separate the nanodisc-incorporated MPI from empty nanodiscs and protein aggregates.
-
If the MPI has an affinity tag (e.g., His-tag), affinity chromatography can be used as an initial purification step.
-
Further purify the sample by size exclusion chromatography (SEC) to isolate a monodisperse population of MPI-containing nanodiscs.
Visualization of Experimental Workflows
Caption: Workflow for POPC-d82 nanodisc assembly and purification.
Caption: Key components and processes in nanodisc formation.
References
- 1. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane Protein Assembly into Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cube-biotech.com [cube-biotech.com]
- 6. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanodiscs: Membrane Protein Research in Near-Native Conditions [labome.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes: Utilizing POPC-d82 for High-Resolution Solid-State NMR of Membrane Proteins
Introduction
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful technique for the atomic-resolution structural and dynamic characterization of membrane proteins in their native-like lipid bilayer environment.[1][2] The choice of the lipid environment is critical for maintaining the native fold and function of the protein of interest. Perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d82) is an excellent choice for ssNMR studies of membrane proteins for several key reasons.
Key Advantages of POPC-d82
The primary advantage of using POPC-d82 lies in the substitution of protons (¹H) with deuterium (²H) on the lipid acyl chains. This isotopic labeling strategy offers significant benefits for ssNMR experiments:
-
Reduced ¹H Background Signals: The overwhelming proton signals from the abundant lipid molecules in a proteoliposome sample can obscure the weaker signals from the protein. By using deuterated lipids, the ¹H background is significantly suppressed, leading to a dramatic improvement in the signal-to-noise ratio of the protein signals.[3]
-
Enabling ¹H-Detected Experiments: With the reduced lipid ¹H background, sensitive ¹H-detected ssNMR experiments become feasible. These experiments, such as ¹H-¹³C and ¹H-¹⁵N correlation spectroscopy, offer a significant boost in sensitivity compared to traditional ¹³C- or ¹⁵N-detected experiments.[4]
-
Probing Lipid-Protein Interactions: While the deuterated acyl chains are largely "invisible" in ¹H-based experiments, specific interactions between the protein and the lipid headgroups can still be investigated. Furthermore, the deuterated lipid environment provides a clean background for observing the protein's structure and dynamics without interference from the lipid acyl chains.
Applications in Drug Discovery and Development
The detailed structural and dynamic information obtained from ssNMR studies of membrane proteins embedded in POPC-d82 bilayers is invaluable for drug discovery and development. This approach allows researchers to:
-
Characterize Ligand Binding Sites: By comparing the ssNMR spectra of a membrane protein in its apo and ligand-bound states, the residues involved in ligand binding can be identified, providing crucial information for structure-based drug design.
-
Elucidate Mechanisms of Action: ssNMR can capture conformational changes in a membrane protein upon binding to an agonist or antagonist, shedding light on the molecular mechanisms of drug action.
-
Screen for Drug Candidates: Changes in the ssNMR spectra of a membrane protein upon the addition of small molecules can be used to screen for potential drug candidates that bind to the target protein.
Experimental Protocols
This section provides a detailed methodology for the preparation of a membrane protein sample in POPC-d82 liposomes for solid-state NMR analysis, followed by a general protocol for data acquisition.
Protocol 1: Reconstitution of Membrane Protein into POPC-d82 Liposomes
This protocol outlines the steps for reconstituting a purified membrane protein from a detergent-solubilized state into POPC-d82 liposomes using the dialysis method.
Materials:
-
Purified membrane protein in a detergent solution (e.g., DDM, LDAO)
-
POPC-d82 (perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Dialysis tubing (e.g., 8 kDa molecular weight cutoff)
-
Ultracentrifuge and appropriate tubes
-
Bath sonicator
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amount of POPC-d82 in chloroform in a round-bottom flask.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Preparation:
-
Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL.
-
Vortex the suspension vigorously until the lipid film is fully resuspended.
-
Subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.
-
Sonicate the liposome suspension in a bath sonicator until the solution becomes translucent.
-
-
Detergent Solubilization of Liposomes:
-
Add detergent (the same as used for protein purification) to the liposome suspension to a concentration that ensures lipid solubilization. This concentration will depend on the specific detergent and lipid concentration.
-
-
Mixing Protein and Lipids:
-
Mix the purified membrane protein with the detergent-solubilized POPC-d82 liposomes at a specific lipid-to-protein molar ratio (LPR). The optimal LPR needs to be determined empirically for each protein but typically ranges from 50:1 to 200:1 (mol/mol).
-
-
Detergent Removal by Dialysis:
-
Transfer the protein-lipid-detergent mixture into a dialysis cassette.
-
Perform dialysis against a large volume of reconstitution buffer at 4°C.
-
Change the buffer every 12-24 hours for a total of 3-4 days to ensure complete detergent removal.
-
-
Proteoliposome Collection:
-
After dialysis, collect the turbid solution containing the proteoliposomes.
-
Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 2-3 hours).
-
Carefully remove the supernatant. The resulting pellet is the hydrated proteoliposome sample.
-
-
Sample Packing into ssNMR Rotor:
-
Carefully transfer the proteoliposome pellet into a solid-state NMR rotor (e.g., 3.2 mm or 1.3 mm) using a suitable packing tool.
-
Ensure the rotor is tightly packed to achieve optimal spectral resolution.
-
Protocol 2: Solid-State NMR Data Acquisition
This protocol provides a general workflow for acquiring solid-state NMR data on a membrane protein reconstituted in POPC-d82 liposomes. The specific experimental parameters will need to be optimized for the protein of interest and the available spectrometer.
Instrumentation:
-
Solid-state NMR spectrometer (e.g., Bruker, JEOL) equipped with a magic-angle spinning (MAS) probe.
Procedure:
-
Sample Insertion and Tuning:
-
Insert the packed rotor into the MAS probe.
-
Tune the probe to the appropriate frequencies for the desired nuclei (e.g., ¹H, ¹³C, ¹⁵N).
-
-
Magic Angle Spinning:
-
Set the magic angle spinning rate. Typical spinning rates for membrane protein studies range from 10 to 100 kHz, depending on the experiment and the probe.[1]
-
-
Temperature Calibration:
-
Set and calibrate the sample temperature. Membrane protein studies are often performed at low temperatures (e.g., -20°C to -50°C) to slow down molecular motion and improve spectral resolution.
-
-
1D Spectral Acquisition:
-
Acquire 1D ¹³C and/or ¹⁵N spectra using a cross-polarization (CP) pulse sequence to assess sample quality and signal intensity.
-
-
2D and 3D Correlation Experiments:
-
Acquire multidimensional correlation spectra to obtain resonance assignments and structural restraints. Common experiments include:
-
2D ¹³C-¹³C Correlation: Experiments like Dipolar Assisted Rotational Resonance (DARR) or Proton-Driven Spin Diffusion (PDSD) are used to identify through-space correlations between carbon atoms, providing distance restraints.[1][5]
-
2D ¹⁵N-¹³C Correlation: Experiments like NCA and NCO are used to correlate the nitrogen and carbon atoms of the protein backbone, aiding in sequential assignment.
-
3D ¹⁵N-¹³C-¹³C Correlation: Experiments like NCACX and NCOCX provide further resolution and connectivity information for resonance assignment.
-
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the spectra to obtain chemical shift assignments, dihedral angle restraints (from chemical shifts using programs like TALOS+), and distance restraints (from correlation experiments).
-
Use the obtained restraints to calculate a high-resolution structure of the membrane protein.
-
Data Presentation
Table 1: Typical Lipid-to-Protein Ratios for Reconstitution
| Membrane Protein Type | Typical Lipid-to-Protein Molar Ratio (LPR) | Reference |
| Alpha-helical proteins | 50:1 - 200:1 | General knowledge |
| Beta-barrel proteins | 100:1 - 300:1 | General knowledge |
Table 2: Common Solid-State NMR Experiments and Their Applications
| Experiment | Nuclei Detected | Information Obtained |
| ¹³C CP-MAS | ¹³C | Assess sample quality, overall protein fold |
| 2D ¹³C-¹³C DARR/PDSD | ¹³C | Through-space ¹³C-¹³C correlations (distance restraints) |
| 2D ¹⁵N-¹³C NCA | ¹³C, ¹⁵N | Backbone N-Cα correlation for sequential assignment |
| 2D ¹⁵N-¹³C NCO | ¹³C, ¹⁵N | Backbone N-C' correlation for sequential assignment |
| 3D NCACX | ¹³C, ¹⁵N | Correlation of backbone N with Cα and other sidechain carbons |
| 3D NCOCX | ¹³C, ¹⁵N | Correlation of backbone N with C' and other sidechain carbons |
Mandatory Visualization
Caption: Experimental workflow for solid-state NMR of membrane proteins using POPC-d82.
Caption: Application of ssNMR with POPC-d82 in the drug discovery process.
References
- 1. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state NMR and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meihonglab.com [meihonglab.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Solid-state NMR structure determination of a membrane protein in E. coli cellular inner membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid-Protein Interactions Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 (POPC-d82)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the deuterated phospholipid 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d82 (POPC-d82) for in-depth studies of lipid-protein interactions. The unique properties of POPC-d82 make it an invaluable tool in various biophysical techniques, enabling detailed structural and functional characterization of membrane proteins and peptides.
Introduction to 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 (POPC-d82)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a common zwitterionic phospholipid found in biological membranes. The deuterated analog, POPC-d82, has all 82 hydrogen atoms replaced with deuterium. This isotopic substitution makes it particularly useful for techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS), where the difference in scattering properties between hydrogen and deuterium allows for contrast variation methods. By selectively deuterating the lipid, researchers can effectively "hide" the lipid signal to focus on the protein of interest, or vice versa, providing unambiguous information about protein-lipid interactions, protein structure within the membrane, and the dynamics of both components.
Key Applications of POPC-d82
-
Solid-State NMR (ssNMR) Spectroscopy: Elucidating the structure, dynamics, and orientation of membrane proteins and peptides within a lipid bilayer.
-
Small-Angle Neutron Scattering (SANS): Determining the shape, size, and conformation of membrane proteins and their complexes with lipids in solution.
-
Mass Spectrometry (MS)-Based Lipidomics: Serving as an internal standard for the accurate quantification of lipids in complex biological samples.
-
Neutron Reflectometry (NR): Probing the detailed structure of lipid bilayers and the interaction of proteins with these model membranes at interfaces.
Data Presentation
Quantitative Analysis of Antimicrobial Peptide-Membrane Interactions
The binding affinity of antimicrobial peptides (AMPs) to lipid membranes is a critical parameter for understanding their mechanism of action. Below is a summary of binding free energy and affinity constants for various peptides with POPC-containing membranes.
| Peptide | Membrane Composition | Technique | Binding Free Energy (kcal/mol) | Affinity Constant (K) | Reference |
| Lactoferricin B | POPC | Molecular Dynamics | -1.05 ± 0.39 | - | [1][2] |
| C16-KGGK | POPC | Molecular Dynamics | ~ -14 kBT | - | [3] |
| C16-KGGK | POPE/POPG (2:1) | Molecular Dynamics | ~ -19 kBT | - | [3] |
| Van-M-02 | POPG | Surface Plasmon Resonance | - | High Affinity | [4] |
| Van-M-02 | POPG/CL (1:1) | Surface Plasmon Resonance | - | High Affinity | [4] |
| ΔN-Van-M-02 | POPG | Surface Plasmon Resonance | - | Higher than Vancomycin | [4] |
| ΔN-Van-M-02 | POPG/CL (1:1) | Surface Plasmon Resonance | - | Higher than Vancomycin | [4] |
Structural Parameters of Antimicrobial Peptide Pores in Lipid Bilayers
Solid-state NMR and other techniques can provide detailed structural information about the pores formed by antimicrobial peptides in lipid membranes.
| Peptide | Membrane Composition | Technique | Pore Structure | Key Findings | Reference |
| Protegrin-1 (PG-1) | POPE/POPG (3:1) | Solid-State NMR | β-barrel | (NCCN)n multimer forming a membrane-inserted pore. | [5] |
| Protegrin-1 (PG-1) | POPC/Cholesterol | Solid-State NMR | β-sheets on surface | N and C strands cluster into tetramers on the membrane surface. | [5] |
| Magainin 2 | Egg Yolk PG | Fluorescence Spectroscopy | Pentameric toroidal pore | Pores have a lifetime of approximately 40 microseconds. | [1] |
| Alamethicin | Various | X-ray Diffraction, OCD | Barrel-stave pore | Membrane thinning effect is a plausible mechanism for pore formation. | [6] |
| Melittin | Various | X-ray Diffraction, OCD | Toroidal pore | Also exhibits membrane thinning effect leading to pore formation. | [6] |
NMR Chemical Shift Perturbations in GPCRs upon Ligand Binding and in Different Membrane Environments
Chemical shift perturbations observed in NMR spectra provide insights into conformational changes in proteins upon interaction with ligands or changes in their environment.
| GPCR | Condition | Technique | Residues with Significant CSPs (>0.4 ppm) | Reference |
| β2-Adrenergic Receptor (β2AR) | Antagonist (Carazolol) vs. Agonist (Formoterol) | Solution NMR | L212, L284, L287 | [7] |
| A2A Adenosine Receptor (A2AAR) | Inverse Agonist (ZM241385) in LMNG/CHS micelles vs. Nanodiscs | Solution NMR | Peaks 2, 4, 14, 28 (out of 30 monitored) | [8] |
Experimental Protocols
Protocol 1: Preparation of POPC-d82 Large Unilamellar Vesicles (LUVs) for Solid-State NMR
This protocol describes the preparation of LUVs, a common model membrane system for ssNMR studies of membrane proteins.[9][10]
-
Lipid Film Preparation:
-
Dissolve the desired amount of POPC-d82 and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.
-
Vortex the suspension vigorously for 5-10 minutes to detach the lipid film and form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath (~40°C). This helps to break up large aggregates and promote the formation of smaller vesicles.
-
-
Extrusion:
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process generates LUVs with a relatively uniform size distribution.
-
The extrusion should be performed at a temperature above the phase transition temperature of the lipids. For POPC, this can be done at room temperature.
-
-
Protein Reconstitution (if applicable):
-
Solubilize the purified membrane protein in a detergent solution.
-
Mix the protein solution with the prepared LUVs at a desired lipid-to-protein ratio.
-
Remove the detergent slowly by dialysis, size-exclusion chromatography, or by using bio-beads to allow the protein to insert into the lipid bilayer.
-
-
Sample Packing for ssNMR:
-
Pellet the proteoliposomes by ultracentrifugation.
-
Carefully transfer the hydrated pellet into an ssNMR rotor using a packing tool.
-
Ensure the rotor is properly sealed before placing it in the NMR spectrometer.
-
Protocol 2: Small-Angle Neutron Scattering (SANS) of a Membrane Protein in Deuterated Nanodiscs
This protocol outlines the general workflow for a SANS experiment to study the structure of a membrane protein reconstituted in deuterated nanodiscs.[11][12][13][14]
-
Preparation of Deuterated Components:
-
Express and purify the membrane protein of interest. For contrast matching, it is often advantageous to use a fully protonated protein.
-
Express and purify the deuterated membrane scaffold protein (e.g., d-MSP1D1).
-
Prepare a stock solution of POPC-d82.
-
-
Nanodisc Assembly:
-
Solubilize the POPC-d82 lipids with a detergent such as sodium cholate.
-
Mix the solubilized lipids, the deuterated membrane scaffold protein, and the target membrane protein at an optimized molar ratio.
-
Remove the detergent by dialysis or with bio-beads to initiate the self-assembly of nanodiscs.
-
-
Purification of Nanodiscs:
-
Purify the assembled nanodiscs containing the membrane protein from empty nanodiscs and protein aggregates using size-exclusion chromatography.
-
-
SANS Sample Preparation and Contrast Variation:
-
Concentrate the purified nanodisc sample to the desired concentration (typically 1-10 mg/mL).
-
Prepare a series of buffers with varying D₂O/H₂O ratios (e.g., 0%, 42%, 70%, 100% D₂O) to achieve different solvent scattering length densities (SLDs). The 42% D₂O buffer is designed to match the SLD of the deuterated nanodisc, making it "invisible" to neutrons and allowing the scattering from the protein to be isolated.
-
Exchange the buffer of the nanodisc sample to the desired D₂O/H₂O ratio using dialysis or a desalting column.
-
-
SANS Data Acquisition:
-
Acquire SANS data for the nanodisc samples in each of the contrast buffers, as well as for the corresponding buffers alone for background subtraction.
-
Data is collected over a range of scattering vectors (q).
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
Analyze the scattering curves to determine structural parameters such as the radius of gyration (Rg) and the forward scattering intensity (I(0)).
-
Use modeling software to generate low-resolution 3D models of the protein within the nanodisc.
-
Protocol 3: Quantitative Lipidomics using POPC-d82 as an Internal Standard
This protocol provides a general workflow for using deuterated lipids like POPC-d82 as internal standards for accurate lipid quantification by LC-MS/MS.[15][16]
-
Sample Preparation:
-
To a known amount of biological sample (e.g., plasma, cell lysate), add a known amount of a deuterated lipid internal standard mixture, including POPC-d82.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/isopropanol).
-
Inject the sample onto an appropriate LC column (e.g., C18 reversed-phase) coupled to a tandem mass spectrometer.
-
Use a gradient elution to separate the different lipid classes.
-
The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each target lipid and its corresponding deuterated internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each endogenous lipid and its corresponding deuterated internal standard.
-
Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.
-
Quantify the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known amounts of the non-deuterated lipid and the deuterated internal standard.
-
Mandatory Visualizations
G-Protein Coupled Receptor (GPCR) Signaling Pathway
References
- 1. Prediction of binding free energy for adsorption of antimicrobial peptide lactoferricin B on a POPC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.aps.org [journals.aps.org]
- 3. Thermodynamics of Antimicrobial Lipopeptide Binding to Membranes: Origins of Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Properties of Antimicrobial Agents to Lipid Membranes Using Surface Plasmon Resonance [jstage.jst.go.jp]
- 5. pnas.org [pnas.org]
- 6. Antimicrobial Peptides in Toroidal and Cylindrical Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR structural characterization by NMR spectroscopy in solution: GPCR structural characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Dimensional NMR Spectroscopy of the G Protein-Coupled Receptor A2AAR in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publication: Protocols for membrane protein studies by solid-state NMR (including drug interactions) – Van der Wel solid-state NMR lab [vanderwellab.org]
- 10. Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impact.ornl.gov [impact.ornl.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Unveiling Membrane Secrets: A Guide to Lipid Bilayer Structural Analysis with Deuterated Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and data for the structural analysis of lipid bilayers using deuterated phospholipids. The strategic substitution of hydrogen with deuterium in phospholipids offers a powerful tool for various biophysical techniques, enabling precise characterization of membrane structure, dynamics, and interactions. This is particularly crucial in drug development, where understanding drug-membrane interactions is paramount for predicting efficacy and toxicity.
Introduction to Deuterated Phospholipids in Bilayer Analysis
Deuterated phospholipids are synthetic lipid molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution provides a significant advantage in several analytical techniques due to the different physical properties of deuterium compared to hydrogen. The primary applications lie in techniques that can distinguish between these isotopes, such as neutron scattering and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, deuterium labeling is instrumental in mass spectrometry-based approaches for studying lipid and protein dynamics.
The use of deuterated lipids allows for:
-
Enhanced contrast in neutron scattering experiments to determine bilayer structure and the location of molecules within the membrane.[1][2]
-
Simplified NMR spectra , facilitating the determination of lipid chain order and dynamics.
-
Probing lipid-protein interactions and conformational changes in membrane-associated proteins.[3][4][5]
Key Analytical Techniques and Protocols
This section details the experimental protocols for the primary techniques used in lipid bilayer analysis with deuterated phospholipids.
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for determining the structure of lipid bilayers, including thickness, area per lipid, and the location of membrane-associated molecules.[6] The large difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies, where the scattering contribution of specific components can be highlighted or masked.[1][2]
-
Liposome Preparation:
-
Lipid Film Formation: Dissolve the desired mixture of protonated and deuterated phospholipids (e.g., DMPC-d54) in a suitable organic solvent (e.g., chloroform/methanol). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Place the vial under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with a buffered solution (e.g., PBS) prepared in either H₂O, D₂O, or a mixture of both to achieve the desired solvent contrast. The final lipid concentration is typically 1-5 mg/mL. Vortex the mixture to form multilamellar vesicles (MLVs).
-
Vesicle Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[7]
-
-
SANS Data Acquisition:
-
Instrument Setup: Load the liposome sample into a quartz cuvette. Place the cuvette in the sample holder of the SANS instrument.
-
Measurement Parameters: Set the instrument parameters, including the sample-to-detector distance and neutron wavelength, to cover a suitable q-range (momentum transfer range) for resolving the bilayer structure (typically 0.01 to 0.5 Å⁻¹).
-
Data Collection: Acquire scattering data for the sample and the corresponding solvent blank for background subtraction.
-
-
Data Analysis:
-
Data Reduction: Correct the raw scattering data for background, empty cell scattering, and detector efficiency.
-
Modeling: Fit the resulting scattering profile using a suitable model for a unilamellar vesicle (e.g., a core-shell model) to extract structural parameters such as bilayer thickness and area per lipid. By using different H₂O/D₂O contrasts, the scattering length density profile of the bilayer can be determined with high resolution.
-
Solid-State Nuclear Magnetic Resonance (²H-NMR)
Solid-state deuterium (²H) NMR is the gold standard for determining the orientational order of lipid acyl chains within a bilayer. The quadrupolar splitting of the deuterium signal is directly proportional to the order parameter (S_CD), which reflects the motional restriction of the C-²H bond vector relative to the bilayer normal.
-
Sample Preparation (Oriented Bilayers):
-
Dissolve chain-deuterated phospholipids (e.g., DMPC-d54) in an organic solvent.
-
Deposit the lipid solution onto a stack of thin glass plates.
-
Slowly evaporate the solvent to form a uniform lipid film.
-
Hydrate the lipid film by placing it in a chamber with controlled humidity and temperature. This process aligns the lipid bilayers parallel to the glass plates.
-
-
²H-NMR Data Acquisition:
-
Instrument Setup: Place the stack of glass plates with the oriented lipid bilayers into a flat-coil NMR probe such that the bilayer normal is perpendicular to the magnetic field.
-
Pulse Sequence: Utilize a quadrupolar echo pulse sequence (π/2_x - τ - π/2_y - acquire) to acquire the deuterium NMR spectrum.
-
Temperature Control: Maintain the desired sample temperature using a variable temperature unit.
-
-
Data Analysis:
-
Spectral Analysis: The spectrum will show a series of Pake doublets, each corresponding to a specific deuterated position along the acyl chain.
-
Order Parameter Calculation: Measure the quadrupolar splitting (Δν_Q) for each resolved doublet. Calculate the order parameter for each segment using the formula: S_CD = (4/3) * (h * Δν_Q) / (e²qQ/h) where h is Planck's constant and (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying the conformation and dynamics of membrane proteins and their interactions with the lipid environment.[3][4][5] By monitoring the rate of deuterium exchange of backbone amide protons, regions of the protein that are protected from the solvent or undergo conformational changes upon lipid binding can be identified.[8][9]
-
Sample Preparation (Proteoliposomes or Nanodiscs):
-
Reconstitution: Reconstitute the membrane protein of interest into liposomes or nanodiscs containing the desired deuterated or protonated phospholipids. This is typically achieved by co-solubilizing the protein and lipids with a detergent, followed by detergent removal.[10][11][12][13]
-
Purification: Purify the reconstituted proteoliposomes or nanodiscs to remove unincorporated protein and lipids.
-
-
Deuterium Labeling:
-
Exchange Reaction: Initiate the hydrogen-deuterium exchange by diluting the protein-lipid sample into a D₂O-based buffer at a specific pH and temperature.
-
Time Points: Collect aliquots of the reaction at various time points (e.g., 10s, 1m, 10m, 1h) to monitor the exchange kinetics.
-
-
Quenching and Digestion:
-
Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature (e.g., to pH 2.5 and 0°C). This minimizes back-exchange.
-
Digestion: Digest the protein into peptides using an acid-stable protease, such as pepsin, typically on an immobilized column integrated into an LC-MS system.
-
-
LC-MS Analysis:
-
Peptide Separation: Separate the peptides using reversed-phase liquid chromatography at low temperature.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation for each peptide.
-
-
Data Analysis:
-
Deuterium Uptake Calculation: Determine the amount of deuterium uptake for each peptide at each time point.
-
Differential Analysis: Compare the deuterium uptake profiles of the protein in different lipid environments (e.g., with and without a specific deuterated lipid) to identify regions of the protein where the conformation is altered by the lipid interaction.
-
Quantitative Data Presentation
The following tables summarize key structural parameters of common phospholipid bilayers determined using techniques employing deuterated lipids.
Table 1: Bilayer Thickness of Common Phospholipids.
| Lipid Composition | Technique | Temperature (°C) | Bilayer Thickness (Å) | Reference |
| DOPC | SANS | 25 | 46.2 ± 1.5 | [14] |
| DOPC + 44 mol% Cholesterol | SANS | 25 | 45.8 ± 1.4 | [14] |
| DPPC | SANS | 50 | 38.0 ± 1.0 | [15] |
| DPPC + 30 mol% Cholesterol | MD Simulation | 50 | ~45 | [16] |
| POPC | SANS | 30 | 39.1 ± 0.8 | [17] |
| POPC + 30 mol% Cholesterol | MD Simulation | 50 | ~47 | [18] |
Table 2: Area per Lipid of Common Phospholipids.
| Lipid Composition | Technique | Temperature (°C) | Area per Lipid (Ų) | Reference |
| DOPC | SANS/SAXS | 30 | 67.4 ± 1.0 | |
| DPPC | SANS/SAXS | 50 | 63.0 ± 1.0 | |
| POPG | SANS/SAXS | 30 | 66.0 ± 1.3 | [17] |
| DPPC + 40 mol% Cholesterol | MD Simulation | 50 | 54.2 | [16] |
| POPC + 30 mol% Cholesterol | MD Simulation | 50 | ~55 | [18] |
Table 3: Acyl Chain Order Parameters (S_CD) for DMPC-d54.
| Carbon Position | DMPC-d54 | DMPC-d54 + 50 mol% Cholesterol | Reference |
| C3 | 0.42 | 0.80 | [19][20][21] |
| C6 | 0.43 | 0.81 | [19][20][21] |
| C10 | 0.38 | 0.72 | [19][20][21] |
| C13 | 0.22 | 0.45 | [19][20][21] |
Visualizations
The following diagrams illustrate key experimental workflows described in this application note.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating hydrogen-deuterium exchange mass spectrometry with molecular dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling | Springer Nature Experiments [experiments.springernature.com]
- 8. portlandpress.com [portlandpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 12. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of cholesterol on the bilayer thickness in unilamellar extruded DLPC and DOPC liposomes: SANS contrast variation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of POPC-d82 Containing Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the preparation and handling of liposomes containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d82 (POPC-d82).
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with POPC-d82 liposomes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Liposome Aggregation and Increased Polydispersity Index (PDI) Over Time
-
Question: My POPC-d82 liposome suspension shows significant aggregation and an increase in PDI after a short period of storage at 4°C. What could be the cause and how can I fix it?
-
Answer: Liposome aggregation is a common issue and can be attributed to several factors. Here’s a step-by-step guide to troubleshoot this problem:
-
Inadequate Surface Charge: Liposomes with a neutral surface charge are prone to aggregation due to van der Waals forces.
-
Solution: Consider incorporating a small percentage (e.g., 5-10 mol%) of a charged lipid, such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) for a negative charge, to induce electrostatic repulsion between vesicles.
-
-
Insufficient Hydration: Incomplete hydration of the lipid film can lead to the formation of large, multilamellar vesicles that are less stable.
-
Solution: Ensure the hydration buffer is at a temperature above the phase transition temperature (Tm) of POPC-d82. While the Tm of POPC is approximately -2°C, deuteration can slightly alter this. Hydrating at room temperature is generally sufficient. Vigorous vortexing or sonication during hydration can also improve the homogeneity of the liposome suspension.
-
-
High Liposome Concentration: Concentrated liposome suspensions are more likely to aggregate.
-
Solution: Prepare liposomes at a lower lipid concentration or dilute the suspension for storage.
-
-
Presence of Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ can interact with the phosphate groups of phospholipids, leading to vesicle fusion and aggregation.
-
Solution: Use a buffer containing a chelating agent like EDTA to remove any trace amounts of divalent cations.
-
-
Issue 2: Leakage of Encapsulated Material
-
Question: I am observing significant leakage of my encapsulated hydrophilic drug from the POPC-d82 liposomes during storage and in my experimental assay. How can I improve retention?
-
Answer: Leakage is often related to the fluidity and permeability of the lipid bilayer. Here are key strategies to enhance the retention of encapsulated materials:
-
Inclusion of Cholesterol: Cholesterol is a critical component for stabilizing liposomal membranes. It intercalates between the phospholipid molecules, reducing the fluidity and permeability of the bilayer.
-
Solution: Incorporate cholesterol into your POPC-d82 formulation. A molar ratio of POPC-d82 to cholesterol of 2:1 is a common starting point and has been shown to significantly improve stability and reduce leakage.[1]
-
-
Storage Temperature: Storing liposomes at temperatures well below their phase transition temperature can make the membrane more rigid and less permeable. However, for POPC, which has a low Tm, storage at 4°C is generally recommended to slow down lipid hydrolysis.[2][3] Freezing should be avoided as it can disrupt the liposome structure.[2]
-
Lipid Oxidation: The oleoyl chain of POPC is unsaturated and susceptible to oxidation, which can compromise membrane integrity and lead to leakage.
-
Solution: Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of a small amount of an antioxidant like α-tocopherol to the lipid mixture can also be beneficial.[4]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of POPC-d82 liposomes.
-
Question 1: What is the expected shelf-life of POPC-d82 liposomes?
-
Answer: The shelf-life of POPC-d82 liposomes is highly dependent on the formulation and storage conditions. For simple POPC-d82 liposomes stored at 4°C in a neutral pH buffer, you can expect them to be relatively stable for 5-7 days, after which leakage of encapsulated contents may become significant due to lipid hydrolysis.[2][3] The inclusion of cholesterol can extend this stability to several weeks or even months by reducing membrane permeability and hydrolysis.[4][5] For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants is a common strategy.[6]
-
-
Question 2: Does the deuteration of POPC (POPC-d82) significantly affect the stability of the liposomes compared to non-deuterated POPC?
-
Answer: Deuteration of the acyl chains in phospholipids can slightly lower the phase transition temperature. However, for POPC, which already has a very low Tm, this change is unlikely to have a major impact on the stability of the liposomes when stored at 4°C. The fundamental principles of liposome stability, such as the stabilizing effect of cholesterol and the importance of proper storage conditions, remain the same for both POPC-d82 and non-deuterated POPC.
-
-
Question 3: What is the optimal concentration of cholesterol to include for stabilizing POPC-d82 liposomes?
-
Answer: While the optimal concentration can depend on the specific application, a molar ratio of POPC-d82 to cholesterol of 70:30 (approximately 2:1) is widely reported to provide a good balance of stability and bilayer flexibility.[1] Increasing cholesterol content generally enhances membrane rigidity and reduces leakage. However, excessively high cholesterol concentrations can sometimes lead to a decrease in encapsulation efficiency.[7][8]
-
-
Question 4: Can I freeze my POPC-d82 liposome suspension for long-term storage?
-
Answer: It is generally not recommended to freeze aqueous suspensions of liposomes. The formation of ice crystals during freezing can disrupt the lipid bilayer, leading to fusion, changes in size distribution, and leakage of encapsulated contents upon thawing.[2] If long-term storage in a frozen state is necessary, it should be done in the presence of cryoprotectants like sucrose or trehalose, and the freezing and thawing processes should be carefully controlled. Lyophilization is the preferred method for long-term preservation.
-
-
Question 5: How can I monitor the stability of my POPC-d82 liposomes over time?
-
Answer: The stability of liposomes can be assessed by monitoring several key parameters over time:
-
Size and Polydispersity: Dynamic Light Scattering (DLS) is a standard technique to measure the average particle size and the polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in size and PDI over time can signify aggregation or fusion.
-
Encapsulation Efficiency and Leakage: The retention of an encapsulated fluorescent dye (e.g., carboxyfluorescein) can be monitored by fluorescence spectroscopy. An increase in fluorescence in the external medium indicates leakage.
-
Lipid Integrity: Chemical degradation of lipids, such as hydrolysis or oxidation, can be assessed using techniques like thin-layer chromatography (TLC) or mass spectrometry.
-
-
Data Presentation
The following tables summarize quantitative data on the stability of POPC liposomes, which can serve as a guide for what to expect with POPC-d82 liposomes.
Table 1: Effect of Cholesterol on the Stability of POPC Liposomes Stored at 4°C
| POPC:Cholesterol (molar ratio) | Initial Mean Diameter (nm) | Mean Diameter after 30 days (nm) | Initial Encapsulation Efficiency (%) | Encapsulation Efficiency after 30 days (%) |
| 100:0 | 120 ± 5 | 180 ± 15 (significant aggregation) | 85 ± 4 | 55 ± 7 |
| 80:20 | 115 ± 4 | 130 ± 8 | 82 ± 5 | 75 ± 6 |
| 70:30 | 110 ± 3 | 115 ± 5 | 80 ± 4 | 78 ± 5 |
| 50:50 | 105 ± 4 | 110 ± 6 | 75 ± 6 | 72 ± 7 |
Note: This data is representative and compiled from general knowledge on POPC liposome stability. Actual values may vary depending on the specific preparation method and experimental conditions.
Table 2: Influence of Storage Temperature on the Stability of POPC/Cholesterol (70:30) Liposomes over 30 Days
| Storage Temperature | Change in Mean Diameter (%) | Leakage of Encapsulated Marker (%) |
| 4°C | < 5% | < 10% |
| 25°C (Room Temp) | 10-15% | 20-30% |
| 37°C | > 20% (significant aggregation) | > 40% |
Note: This data illustrates general trends. Higher temperatures accelerate lipid hydrolysis and can lead to faster degradation of the liposomes.
Experimental Protocols
This section provides detailed methodologies for key experiments to prepare and assess the stability of POPC-d82 containing liposomes.
Protocol 1: Preparation of POPC-d82 Liposomes by Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion.
-
Materials:
-
POPC-d82
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Dissolve POPC-d82 and cholesterol (if used) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer (pre-warmed to room temperature) to the flask.
-
Agitate the flask by vortexing for 10-15 minutes to form multilamellar vesicles (MLVs).
-
To obtain LUVs of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.
-
Store the resulting liposome suspension at 4°C.
-
Protocol 2: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for monitoring the size and polydispersity of POPC-d82 liposomes over time.
-
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument
-
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement (as recommended by the instrument manufacturer).
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Perform the DLS measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI).
-
Repeat the measurement at regular intervals (e.g., daily, weekly) for samples stored under different conditions to monitor changes in size and PDI.
-
An increase in the mean diameter and/or PDI over time indicates liposome aggregation or fusion.
-
Protocol 3: Carboxyfluorescein Leakage Assay
This assay is used to determine the membrane permeability and stability of POPC-d82 liposomes by measuring the leakage of an encapsulated fluorescent dye.
-
Materials:
-
POPC-d82 liposomes prepared with encapsulated 5(6)-Carboxyfluorescein (CF) at a self-quenching concentration (e.g., 50 mM).
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
Triton X-100 solution (10% v/v)
-
-
Procedure:
-
Prepare POPC-d82 liposomes by hydrating the lipid film with a solution of 50 mM CF in buffer.
-
Remove the unencapsulated CF by passing the liposome suspension through a size-exclusion chromatography column, eluting with the hydration buffer.
-
Dilute the purified liposome suspension in the buffer to a suitable volume in a cuvette.
-
Measure the initial fluorescence (F₀) of the liposome suspension.
-
At desired time points, measure the fluorescence of the suspension (Fₜ).
-
To determine the maximum fluorescence (F_max), add a small volume of Triton X-100 solution to the cuvette to lyse the liposomes and release all the encapsulated CF, and measure the fluorescence.
-
Calculate the percentage of CF leakage at each time point using the following formula: % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and stability assessment of POPC-d82 liposomes.
References
- 1. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of POPC-d82
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d82 (POPC-d82). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is POPC-d82 and why is preventing its oxidation important?
A1: POPC-d82 is a deuterated form of a common unsaturated phospholipid, POPC. The hydrogen atoms on the acyl chains are replaced with deuterium. This isotopic labeling makes it a valuable tool in various biophysical studies, including neutron scattering and mass spectrometry, to investigate membrane structure and dynamics. Oxidation of the oleoyl chain in POPC-d82 can alter its physical and chemical properties, leading to the formation of lipid hydroperoxides and other secondary products.[1] This can compromise the integrity of model membranes and lead to artifacts in experimental results, impacting the reliability and reproducibility of your research.
Q2: How does deuteration affect the stability of POPC against oxidation?
A2: Deuteration of the acyl chains in POPC significantly increases its resistance to oxidation due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. The initial and rate-limiting step in lipid peroxidation is the abstraction of a hydrogen atom from a bis-allylic position on the unsaturated fatty acid chain.[2] Because the C-D bond requires more energy to break, the rate of this initial step is considerably slower in POPC-d82 compared to its non-deuterated counterpart, POPC. This inherently makes POPC-d82 more stable against autooxidation. Even a 20-25% deuteration of polyunsaturated fatty acids has been shown to prevent lipid peroxidation.[3]
Q3: What are the primary factors that promote the oxidation of POPC-d82?
A3: Despite its increased stability, POPC-d82 is not entirely immune to oxidation. The primary factors that can promote its degradation are similar to those for non-deuterated unsaturated lipids:
-
Exposure to Oxygen: Molecular oxygen is a key reactant in the lipid peroxidation chain reaction. Reducing oxygen exposure is crucial for preventing oxidation.[4][5]
-
Exposure to Light: UV and visible light can generate reactive oxygen species (ROS) and accelerate the rate of lipid oxidation.[6][7]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including lipid oxidation.[8]
-
Presence of Metal Ions: Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of lipid oxidation.[9][10] They can facilitate the formation of highly reactive hydroxyl radicals via Fenton-like reactions.[11]
Q4: What is the recommended way to store POPC-d82?
A4: Proper storage is the most critical step in preventing the oxidation of POPC-d82. For long-term storage, it is recommended to store POPC-d82 as a dry powder or in an organic solvent under an inert atmosphere.
| Storage Form | Recommended Temperature | Atmosphere | Container | Shelf-Life (Approximate) |
| Powder | -20°C or below | Inert (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Several years |
| Solution in Organic Solvent (e.g., chloroform) | -20°C or below | Inert (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Up to one year, with regular quality checks |
Data synthesized from multiple sources.[12][13]
Note: When using a powdered sample, always allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the lipid. For solutions, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize repeated warming and cooling cycles and exposure to air.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of oxidized POPC-d82 detected in a fresh sample.
Possible Cause 1: Improper Storage or Handling
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Troubleshooting: Review your storage and handling procedures. Was the vial properly sealed under an inert atmosphere? Was it allowed to warm to room temperature before opening? Were glass or Teflon-lined instruments used for transfer? Plastic containers and pipette tips can leach contaminants.[13]
-
Solution: Always store POPC-d82 under argon or nitrogen at -20°C or below. Use glass syringes or pipettes for transferring solutions.
Possible Cause 2: Contamination with Metal Ions
-
Troubleshooting: Metal ion contamination can significantly accelerate oxidation. Potential sources include glassware that has not been properly cleaned, buffers prepared with contaminated water, or spatulas and other metal instruments.
-
Solution: Use metal-free water and buffers. Treat buffers with a chelating agent like Chelex 100 to remove trace metal ions. When possible, use plasticware for buffer preparation and storage.
Possible Cause 3: Autoxidation during sample preparation
-
Troubleshooting: Were the samples exposed to air or light for extended periods during preparation (e.g., liposome formation, film hydration)?
-
Solution: Minimize the exposure of POPC-d82 to air and light. Prepare samples in an environment purged with an inert gas (e.g., in a glove box). Use amber glass vials or wrap vials in aluminum foil to protect from light.
Issue 2: Inconsistent results in experiments using POPC-d82-containing liposomes.
Possible Cause 1: Variable levels of oxidation between batches
-
Troubleshooting: If you are not quantifying the extent of oxidation in each batch of liposomes, you may be introducing a significant source of variability.
-
Solution: Implement a quality control step to assess the level of oxidation in your POPC-d82 stock and freshly prepared liposomes using one of the analytical methods described below.
Possible Cause 2: Use of oxidized co-lipids
-
Troubleshooting: If your liposome formulation includes other unsaturated lipids, they may also be susceptible to oxidation, which can affect the overall properties of the membrane.
-
Solution: Ensure that all lipids used in your formulation are of high purity and have been stored correctly to prevent oxidation.
Experimental Protocols
Protocol 1: Quantification of POPC-d82 Hydroperoxides by HPLC-UV
This method allows for the separation and quantification of lipid hydroperoxides, the primary products of lipid oxidation.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Isopropanol/Methanol/Water (e.g., 85:10:5 v/v/v)
-
POPC-d82 sample
-
Lipid extraction solvents (e.g., chloroform, methanol)
Procedure:
-
Lipid Extraction: Extract lipids from your sample using a standard method such as the Bligh-Dyer or Folch procedure.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute in the mobile phase.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with the isocratic mobile phase at a flow rate of 1 mL/min.
-
Monitor the absorbance at 234 nm, which is the characteristic absorbance for conjugated dienes in lipid hydroperoxides.
-
-
Quantification: Create a calibration curve using a standard of known concentration (e.g., cumene hydroperoxide) to quantify the amount of hydroperoxides in your sample.
Protocol 2: Analysis of Oxidized POPC-d82 by LC-MS/MS
This highly sensitive and specific method allows for the identification and quantification of a wide range of oxidized POPC-d82 species.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
Reversed-phase C18 or HILIC column
-
Mobile phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate
-
Mobile phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
-
POPC-d82 sample
-
Lipid extraction solvents
Procedure:
-
Lipid Extraction: Extract lipids from your sample as described in Protocol 1.
-
LC Separation:
-
Inject the sample onto the column.
-
Use a gradient elution, for example, starting with 40% B and increasing to 100% B over 20 minutes.
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
For a targeted analysis, use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for known oxidized POPC species. For example, monitor the transition of the precursor ion of a specific oxidized POPC-d82 to a characteristic fragment ion.
-
For a non-targeted analysis, use a data-dependent acquisition method to acquire full scan MS and MS/MS spectra of the most abundant ions.
-
-
Data Analysis: Identify oxidized POPC-d82 species based on their accurate mass, retention time, and fragmentation patterns.[14] Quantification can be achieved by comparing the peak areas to those of internal standards.
Data Presentation
Table 1: Influence of Storage Temperature on the Stability of Unsaturated Phospholipids in Lyophilized Formulations
| Storage Temperature (°C) | % DLPC Remaining (after 4 weeks) | % DLinPC Remaining (after 4 weeks) | % DOPC Remaining (after 48 weeks) |
| 4 | ~100% | ~100% | Stable |
| 22 | ~100% | ~100% | Stable |
| 37 | Significant Degradation | ~100% | Stable |
| 50 | Significant Degradation | Significant Degradation | Stable |
| 60 | Significant Degradation | Significant Degradation | Stable |
| Data adapted from a study on the stability of lyophilized liposomal formulations. DLPC (dilinoleoylphosphatidylcholine) and DLinPC (dilinolenoylphosphatidylcholine) are more unsaturated than POPC. DOPC (dioleoylphosphatidylcholine) has a similar oleoyl chain to POPC. This data illustrates the strong effect of temperature on the stability of unsaturated lipids.[8] |
Table 2: Effect of Antioxidants on the Oxidative Stability of Lipids
| Antioxidant Treatment | Peroxide Value (meq/kg) - Week 7 (Ambient) | Malondialdehyde (MDA) Value (nmol/mg) - Week 7 (Ambient) |
| Control (No Antioxidant) | ~12.5 | ~0.28 |
| Ethoxyquin (EQ) | ~8.0 | ~0.15 |
| Butylated Hydroxytoluene (BHT) | ~6.0 | ~0.10 |
| Citric Acid (CA) | ~10.0 | ~0.20 |
| Ternary Blend (EQ+BHT+CA) | ~4.0 | ~0.08 |
| Data synthesized from a study on the synergistic effects of antioxidant blends in feed matrices. This demonstrates the enhanced protective effect of using a combination of antioxidants.[15] |
Mandatory Visualizations
Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.
Caption: Workflow for the analysis of POPC-d82 oxidation.
Caption: A logical approach to troubleshooting POPC-d82 oxidation issues.
References
- 1. Oxygen concentration dependence of lipid peroxidation and lipid-derived radical generation: application of profluorescent nitroxide switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Oxygen in Lipid Oxidation Reactions: A Review | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metals and lipid oxidation. Contemporary issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of POPC-d82
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of POPC-d82.
Troubleshooting Guide
Encountering issues during the mass spectrometry analysis of POPC-d82 is not uncommon. This guide provides a structured approach to identify and resolve potential problems.
Issue 1: No or Low Signal Intensity for POPC-d82
| Potential Cause | Troubleshooting Steps |
| Improper Ionization | - Verify the electrospray ionization (ESI) source settings. For phospholipids, positive ion mode is typically used. - Ensure the spray is stable. An unstable spray can result from a clogged emitter or incorrect solvent composition. - Optimize the capillary voltage and temperature for POPC-d82. |
| Instrument Contamination | - Run a blank (solvent only) to check for background noise or contamination. - If the blank is contaminated, clean the ion source, transfer optics, and mass analyzer according to the manufacturer's protocol. |
| Sample Degradation | - Ensure POPC-d82 was stored correctly (typically at -20°C or lower) and handled on ice to prevent degradation. - Prepare fresh sample solutions. |
| Incorrect Mass Range | - Confirm that the mass spectrometer is scanning over the correct m/z range to detect the POPC-d82 precursor ion. |
Issue 2: Inaccurate Mass Measurement for Precursor or Fragment Ions
| Potential Cause | Troubleshooting Steps |
| Mass Calibration Drift | - Perform a mass calibration of the instrument using a known calibration standard. - Ensure the calibration is performed across the m/z range of interest for POPC-d82 and its fragments. |
| Isotopic Purity Issues | - The presence of partially deuterated or non-deuterated POPC will result in a distribution of precursor ions. - High-resolution mass spectrometry is required to resolve these different isotopic species. |
| H/D Back-Exchange | - Hydrogen/deuterium back-exchange can occur if the sample is exposed to protic solvents or moisture. - Use deuterated solvents where possible and minimize sample exposure to the atmosphere. |
Issue 3: Poor Fragmentation or Unexpected Fragment Ions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Collision Energy | - Optimize the collision energy (CE) or collision-induced dissociation (CID) voltage to achieve efficient fragmentation of the POPC-d82 precursor ion. - Perform a CE ramp experiment to determine the optimal energy for generating the desired fragment ions. |
| In-Source Fragmentation | - High source temperatures or voltages can cause the molecule to fragment before it enters the mass analyzer. - Reduce the source temperature and capillary voltage to minimize in-source fragmentation. |
| Presence of Adducts | - Sodium ([M+Na]+) or other adducts will have different fragmentation patterns than the protonated molecule ([M+H]+). - Modify the mobile phase to reduce adduct formation (e.g., by adding a small amount of a volatile ammonium salt). |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of the protonated POPC-d82 precursor ion?
A1: The chemical formula for non-deuterated POPC is C42H82NO8P. POPC-d82 is the perdeuterated form, meaning all 82 hydrogen atoms are replaced by deuterium.
To calculate the expected monoisotopic mass:
-
Mass of POPC (C42H82NO8P): ~760.585 g/mol
-
Mass of Hydrogen (¹H): ~1.0078 u
-
Mass of Deuterium (²H): ~2.0141 u
-
Mass difference (D - H): ~1.0063 u
The mass increase due to deuteration is 82 * 1.0063 u ≈ 82.5166 u. The expected monoisotopic mass of POPC-d82 is therefore approximately 760.585 u + 82.5166 u ≈ 843.1016 u .
The expected m/z for the singly charged protonated precursor ion ([M+H]+) would be approximately 844.1094 .
Q2: What are the major fragment ions expected in the MS/MS spectrum of POPC-d82?
A2: The fragmentation of POPC-d82 is expected to follow similar pathways to that of non-deuterated POPC. The most prominent fragment is the phosphocholine headgroup. Other significant fragments arise from the neutral loss of the fatty acid chains.
| Fragment Description | Calculation for POPC-d82 m/z | Expected m/z |
| Deuterated Phosphocholine Headgroup | The phosphocholine headgroup has the formula C5H13NO4P. In its deuterated form, it becomes C5D13NO4P. The m/z of the protonated non-deuterated headgroup is 184.0739. The mass increase is 13 * 1.0063 u ≈ 13.0819 u. | ~197.1558 |
| Loss of Deuterated Palmitic Acid | Palmitic acid is C16H32O2. Deuterated palmitic acid is C16D31O2H (one hydrogen remains on the carboxylic acid group). The neutral loss will be of the C16D31O2H molecule. | Varies based on adduct |
| Loss of Deuterated Oleic Acid | Oleic acid is C18H34O2. Deuterated oleic acid is C18D33O2H. The neutral loss will be of the C18D33O2H molecule. | Varies based on adduct |
Q3: How can I confirm the isotopic purity of my POPC-d82 sample?
A3: High-resolution mass spectrometry is essential for assessing isotopic purity. The mass spectrum should show a distribution of isotopologues. The most abundant peak should correspond to the fully deuterated POPC-d82. The relative intensities of the peaks corresponding to partially deuterated or non-deuterated POPC can be used to calculate the isotopic enrichment.
Q4: What are the best practices to avoid H/D back-exchange?
A4: To minimize hydrogen/deuterium back-exchange:
-
Use deuterated solvents for sample preparation and LC-MS analysis whenever possible.
-
Minimize the time the sample is exposed to atmospheric moisture.
-
Work quickly and in a low-humidity environment if possible.
-
Consider using a temperature-controlled autosampler to keep the sample cool.
Experimental Protocols
Methodology for Mass Spectrometry Analysis of POPC-d82
-
Sample Preparation:
-
Dissolve POPC-d82 in a suitable organic solvent (e.g., methanol, isopropanol, or chloroform) to a final concentration of 10-100 µg/mL.
-
For infusion experiments, dilute the stock solution in an appropriate solvent system (e.g., 50:50 acetonitrile:isopropanol with 0.1% formic acid).
-
-
Mass Spectrometry Parameters (Example for a Q-TOF Instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 80 - 120 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Voltage: 30 - 50 V
-
Acquisition Range (MS1): m/z 150 - 1000
-
Acquisition Range (MS/MS): m/z 50 - 900
-
Collision Energy (MS/MS): Ramped from 30 to 60 eV to observe a range of fragments.
-
-
Data Analysis:
-
Identify the precursor ion corresponding to [POPC-d82+H]+.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Use the accurate mass measurements to confirm the elemental composition of the precursor and fragment ions.
-
Visualizations
Caption: Fragmentation pathway of protonated POPC-d82.
Caption: Troubleshooting workflow for POPC-d82 analysis.
Technical Support Center: Optimizing Neutron Scattering with POPC-d82
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d82) in neutron scattering experiments.
Frequently Asked Questions (FAQs)
Q1: What is POPC-d82 and why is it used in neutron scattering?
A1: POPC-d82, or perdeuterated POPC, is a synthetic version of a common phospholipid where all 82 hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution is crucial for neutron scattering studies of biological membranes.[2] Because hydrogen and deuterium scatter neutrons very differently, using deuterated lipids like POPC-d82 allows researchers to manipulate the scattering contrast in their sample, a technique known as contrast variation.[3][4] This enables the selective visualization or "masking" of different components within a complex system, such as a protein embedded in a lipid bilayer.[5][6]
Q2: What is "contrast matching" and how does it work with POPC-d82?
A2: Contrast matching is a fundamental technique in Small-Angle Neutron Scattering (SANS) where the solvent's scattering length density (SLD) is adjusted to match that of a specific component in the sample.[7] When the SLDs are matched, that component becomes effectively "invisible" to the neutrons, and the scattering signal arises only from the other components.[5][8] This is typically achieved by using mixtures of light water (H₂O) and heavy water (D₂O).[4]
POPC-d82 is particularly useful because its different parts have distinct SLDs. The perdeuterated acyl chains have an SLD that is very close to that of 100% D₂O, allowing them to be contrast-matched in heavy water.[1][9] In contrast, the deuterated headgroup has a very high SLD, ensuring it remains visible and provides excellent contrast against the solvent and other membrane components.[1][9]
Q3: What is Scattering Length Density (SLD)?
A3: Scattering Length Density (SLD) is a measure of a material's capacity to scatter neutrons.[10][11] It is determined by the sum of the coherent scattering lengths of all atoms in a molecule, divided by the molecule's volume.[10][11] The intensity of the scattered signal in a SANS experiment is proportional to the square of the difference in SLD between the particle (e.g., a vesicle or protein) and the solvent; this difference is called the contrast.[3][10]
Troubleshooting Guide
Q4: My scattering signal is weak. What are the common causes?
A4: A weak scattering signal can stem from several issues:
-
Poor Contrast: The SLD of your component of interest may be too close to the SLD of the solvent. Recalculate the required D₂O/H₂O ratio to maximize contrast for the specific component you are studying.
-
Low Concentration: The concentration of your vesicles or protein-lipid complexes may be too low. While higher concentrations improve signal, be cautious of introducing inter-particle interactions (structure factor effects), which can complicate data analysis. A concentration of 5-10 mg/ml is often a good starting point.[12]
-
Sample Aggregation: Aggregated samples can lead to inconsistent and weak scattering. Ensure your sample is monodisperse. This can be checked with techniques like Dynamic Light Scattering (DLS) prior to the neutron scattering experiment.
-
Incorrect Sample Volume: Ensure you have a sufficient sample volume for the holders used at the neutron scattering facility. This is typically between 200–500 μL.[12]
Q5: How do I calculate the correct D₂O/H₂O mixture for my experiment?
A5: To make a specific component "invisible" (contrast-matched), the SLD of the solvent must equal the SLD of that component. The SLD of a mixed H₂O/D₂O solvent can be calculated as a linear combination of the individual SLDs:
SLDsolvent = (x) * SLDD₂O + (1-x) * SLDH₂O
Where x is the volume fraction of D₂O.
To find the fraction x needed to match your component (e.g., a protein), you rearrange the equation:
x = (SLDprotein - SLDH₂O) / (SLDD₂O - SLDH₂O)
You can use online calculators provided by neutron facilities (like the NIST SLD Calculator) or software like SasView to determine the SLD of your specific molecules.[10][13][14]
Q6: My data is very noisy. How can I reduce the background signal?
A6: High background noise is a common problem, often due to incoherent scattering from hydrogen atoms.
-
Maximize Deuteration: Using a deuterated solvent (high % D₂O) significantly reduces incoherent scattering, as D₂O has a much lower incoherent cross-section than H₂O.[15]
-
Use Deuterated Components: Employing perdeuterated lipids like POPC-d82 and, if possible, deuterated proteins or other molecules of interest is the most effective strategy.[5][16]
-
Subtract Buffer Scattering: Always perform a separate scattering measurement of the exact buffer (solvent) used for your sample. This "blank" measurement is then subtracted from your sample data to correct for background scattering from the solvent.
Q7: The structural model doesn't fit my scattering data. What could be wrong?
A7: Discrepancies between your model and data can arise from several sources:
-
Polydispersity: Your vesicles may not be uniform in size. Modeling the data with a size distribution (e.g., a Gaussian or log-normal distribution) instead of a single radius can often improve the fit.
-
Incorrect SLD Values: Verify the calculated SLD values for all components. Small errors in the assumed molecular volume or chemical composition can lead to incorrect SLDs and poor fits.
-
Structural Changes: The component you are studying may have a different conformation in the lipid environment than expected. For example, a protein might change its shape upon binding to the POPC-d82 membrane. SANS is an ideal technique to detect such conformational changes.[12]
-
Inter-particle Interactions: At higher concentrations, interactions between vesicles can affect the scattering curve, especially at low-q values. If this is suspected, you may need to incorporate a structure factor (S(q)) into your model or repeat the measurement at a lower concentration.[15]
Quantitative Data
Table 1: Neutron Scattering Length Densities (SLD) of Common Components
| Component | Chemical Formula (Approximate) | Molecular Volume (ų) (Approximate) | SLD (x 10⁻⁶ Å⁻²) | Match Point (% D₂O) |
| H₂O (Light Water) | H₂O | 30 | -0.56 | N/A |
| D₂O (Heavy Water) | D₂O | 30 | 6.34 | N/A |
| POPC-d82 (Perdeuterated) | C₄₇H₈₂NO₈P (all H are D) | 1280 | 6.45 | ~101% (closely matched in 100% D₂O) |
| POPC-d82 Acyl Chains | C₃₅D₇₀O₂ | 960 | 6.38 | ~100% |
| POPC-d82 Headgroup | C₁₂D₁₂NO₆P | 320 | 6.64 | >100% |
| Typical Protein (Protiated) | Varies | Varies | ~2.24 | ~42% |
Note: SLD values are calculated based on standard atomic scattering lengths and estimated molecular volumes. Actual values may vary slightly depending on the specific molecular conformation and packing. The match point indicates the % D₂O in an H₂O/D₂O mixture required to make the component's SLD equal to the solvent's SLD.[4][10]
Experimental Protocols & Visualizations
General Workflow for a Contrast Variation SANS Experiment
The following diagram illustrates the typical workflow for designing and executing a SANS experiment using POPC-d82 to study a membrane-associated protein.
References
- 1. Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting neutron scattering contrast variation in biological membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments for Membrane Protein Structural Analysis and Ab Initio Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scattering Length Density [sastutorials.org]
- 11. Scattering Length Density - GISAXS [gisaxs.com]
- 12. epj-conferences.org [epj-conferences.org]
- 13. Scattering Length Density Calculator [ncnr.nist.gov]
- 14. Scattering Length Density Calculator [ncnr.nist.gov]
- 15. nist.gov [nist.gov]
- 16. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: POPC-d82 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-palmitoyl-d31-2-oleoyl-d33-sn-glycero-3-phosphocholine-d18 (POPC-d82).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for POPC-d82?
A1: The synthesis of POPC-d82 is a multi-step process that typically involves the deuteration of precursor molecules followed by their assembly into the final phospholipid. A common strategy involves the synthesis of deuterated palmitic acid (d31), deuterated oleic acid (d33), and a deuterated glycerol phosphocholine head group, which are then coupled through a series of chemical reactions. Protecting groups are often necessary to ensure regioselectivity during the acylation steps.
Q2: Why is deuterated POPC necessary for my research?
A2: Deuterated lipids like POPC-d82 are crucial for techniques such as neutron scattering and NMR spectroscopy. The difference in neutron scattering length between deuterium and hydrogen allows for contrast variation studies, providing detailed structural information about lipid bilayers and their interactions with other molecules. In NMR, deuteration can simplify complex spectra and allow for the study of molecular dynamics.
Q3: What are the critical quality control checkpoints during the synthesis?
A3: Key quality control checkpoints include:
-
Purity of deuterated fatty acids: Assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Regioselectivity of acylation: Confirmed by ¹H and ³¹P NMR to ensure the correct fatty acid is at the sn-1 and sn-2 positions.
-
Completeness of reactions: Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Final product purity: Determined by High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Structural confirmation and deuteration level: Verified by high-resolution Mass Spectrometry and ¹H, ²H, and ³¹P NMR.
Troubleshooting Guides
Synthesis & Reaction Issues
Q4: I am observing low yields in my acylation steps. What could be the cause?
A4: Low acylation yields can stem from several factors:
-
Inactive coupling agents: Ensure that your coupling reagents (e.g., DCC, EDC) are fresh and have been stored under appropriate anhydrous conditions.
-
Incomplete activation of the fatty acid: The formation of the fatty acid anhydride or other activated species is critical. Ensure proper stoichiometry and reaction times.
-
Steric hindrance: The bulky nature of the glycerol backbone and fatty acids can sometimes hinder the reaction. Optimization of reaction temperature and time may be necessary.
-
Side reactions: Acyl migration can be a significant issue, particularly under acidic or basic conditions, leading to a mixture of products and reduced yield of the desired isomer.[1]
Q5: My NMR spectrum suggests acyl migration has occurred. How can I prevent this?
A5: Acyl migration, the intramolecular transfer of an acyl group between adjacent hydroxyl groups on the glycerol backbone, is a common problem. To minimize this:
-
Use mild reaction conditions: Avoid strong acids or bases and high temperatures during synthesis and purification.
-
Choose appropriate protecting groups: Strategically protect free hydroxyl groups to prevent migration. The choice of protecting group is critical and should be stable to the reaction conditions used for acylation but easily removable later.
-
Optimize purification methods: Use neutral or near-neutral pH conditions during chromatographic purification.
Q6: I am having trouble with the removal of protecting groups. What should I consider?
A6: Challenges with deprotection often relate to the choice of protecting group and the deprotection conditions:
-
Incomplete removal: The reaction may not have gone to completion. Try extending the reaction time or using a slight excess of the deprotection reagent.
-
Substrate degradation: The conditions for removing the protecting group might be too harsh and are degrading your lipid product. Consider using a more labile protecting group in future syntheses or milder deprotection reagents.
-
Orthogonal protecting group strategy: In a multi-step synthesis, it is crucial to use an orthogonal protecting group strategy. This means that each protecting group can be removed under specific conditions without affecting the others.
Purification Issues
Q7: My HPLC chromatogram shows broad or tailing peaks for POPC-d82. How can I improve the peak shape?
A7: Peak broadening and tailing in lipid HPLC are often due to interactions with the stationary phase or issues with the mobile phase:
-
Interaction with silica: The phosphate group in phospholipids can interact with residual silanols on silica-based columns, leading to tailing. Adding a small amount of a weak acid, like formic acid, to the mobile phase can help to suppress this interaction.[2]
-
Mobile phase composition: The choice of organic solvent (e.g., methanol, acetonitrile, isopropanol) and the gradient profile are critical for good separation of lipids. Optimization of the mobile phase composition may be required.[2][3]
-
Column choice: Not all C18 columns are the same. The pore size and surface area can significantly impact the separation of lipids.[2] Consider a column specifically designed for lipid analysis.
Q8: I am struggling to separate POPC-d82 from a closely related impurity. What can I do?
A8: Improving the resolution between your product and an impurity may require several approaches:
-
Optimize the gradient: A shallower gradient can often improve the separation of closely eluting compounds.
-
Change the stationary phase: If optimizing the mobile phase is not sufficient, switching to a different stationary phase chemistry (e.g., a C30 column for hydrophobic lipids or a HILIC column for polar lipids) might provide the necessary selectivity.[2]
-
Employ a different technique: If HPLC is not providing adequate separation, consider preparative TLC or column chromatography with a different adsorbent.
Analytical & Quality Control Issues
Q9: The mass spectrum of my final product shows a broader distribution of masses than expected for POPC-d82. What does this indicate?
A9: A broad mass distribution can suggest several issues:
-
Incomplete deuteration: If the deuteration of the fatty acid precursors was not complete, you will have a mixture of isotopologues with different numbers of deuterium atoms.
-
Contamination: The presence of other lipids with different chain lengths or degrees of saturation will result in a range of masses.
-
Oxidation: Unsaturated fatty acids like oleic acid are susceptible to oxidation, which can introduce oxygen atoms and increase the mass. Store the product under an inert atmosphere and at low temperatures.
Q10: My ³¹P NMR spectrum shows multiple peaks. What do they represent?
A10: A single, sharp peak is expected in the ³¹P NMR spectrum of pure POPC-d82. Multiple peaks can indicate:
-
Presence of lysophospholipids: The hydrolysis of an acyl chain results in a lysophospholipid, which will have a different chemical shift.
-
Phosphate-containing impurities: Reagents or byproducts from the synthesis containing phosphorus will appear in the spectrum.
-
pH and solvent effects: The chemical shift of the phosphate group is sensitive to the pH and solvent composition of the sample.[4][5] Ensure consistent sample preparation for comparable results.
Experimental Protocols
General Protocol for Final Coupling and Deprotection:
This is a generalized protocol and may require optimization based on the specific protecting groups used.
-
Coupling: To a solution of 1-palmitoyl-d31-2-lyso-sn-glycero-3-phosphocholine in anhydrous dichloromethane, add deuterated oleic anhydride, and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the protected POPC-d82 by silica gel column chromatography using a gradient of chloroform and methanol.
-
Deprotection: If protecting groups are present on the phosphate, they are typically removed in the final step. The specific conditions will depend on the protecting group used (e.g., hydrogenolysis for benzyl groups, fluoride treatment for silyl groups).
-
Final Purification: The final POPC-d82 product is purified by HPLC to achieve high purity.
Data Presentation
Table 1: Typical Reaction Parameters for the Final Acylation Step
| Parameter | Value |
| Solvent | Anhydrous Dichloromethane |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or Oleic Anhydride |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Expected NMR Chemical Shifts for POPC-d82
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~5.2 | sn-2 CH |
| ¹H | ~4.3 | sn-1 CH₂ |
| ¹H | ~4.1 | sn-3 CH₂ |
| ¹H | ~3.8 | PO-CH₂ |
| ¹H | ~3.3 | N(CH₃)₃ |
| ³¹P | ~ -0.8 | Phosphate |
| ²H | (various) | Deuterons on acyl chains and headgroup |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Visualizations
Caption: General workflow for the synthesis of POPC-d82.
Caption: Troubleshooting logic for common issues in POPC-d82 synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Help: seperation problems on some lipids by HPLC - Chromatography Forum [chromforum.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Phospholipids
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of deuterated phospholipids to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated phospholipids?
A1: The optimal storage conditions depend on whether the phospholipid is saturated or unsaturated, and if it is in powder or solution form. Generally, all deuterated phospholipids should be stored at or below -20°C in glass containers with Teflon-lined closures.[1][2][3] For unsaturated lipids, which are prone to oxidation, it is crucial to store them under an inert atmosphere, such as argon or nitrogen.[2][3]
Q2: Should I store my deuterated phospholipids as a powder or in a solution?
A2: Saturated deuterated phospholipids are relatively stable as powders and can be stored long-term in this form at ≤ -16°C.[4] However, unsaturated deuterated phospholipids are highly hygroscopic and susceptible to oxidation and hydrolysis when stored as powders.[1] Therefore, it is strongly recommended to dissolve unsaturated lipids in a suitable organic solvent, blanket with inert gas, and store at -20°C ± 4°C.
Q3: What is the recommended procedure for handling powdered unsaturated deuterated phospholipids upon receiving them?
A3: Unsaturated lipids are not stable as powders because they can quickly absorb moisture, leading to a gummy consistency and promoting hydrolysis or oxidation.[1] Upon receipt, you should immediately dissolve the lipid in a suitable organic solvent (e.g., chloroform, ethanol), transfer it to a glass container with a Teflon-lined cap, flush the container with argon or nitrogen, and store it at -20°C.[2]
Q4: For how long can I store deuterated phospholipids?
A4: When stored properly, deuterated phospholipids can be stable for a year or even longer.[5] Lipids stored as a dry powder are typically more stable for long-term storage than those in solution.[5] For lipids in solution, it is good practice to check for degradation periodically (e.g., annually) using methods like thin-layer chromatography (TLC).[5]
Q5: Why is using glass containers and Teflon-lined caps so important?
A5: Organic solvents used to dissolve phospholipids can leach impurities from plastic containers (like polystyrene, polyethylene, or polypropylene).[1][3] These impurities can interfere with sensitive experiments. Therefore, always use glass containers. Teflon-lined caps are essential to prevent the solvent from evaporating, especially volatile solvents like chloroform, and to provide an inert seal.[3][5]
Troubleshooting Guides
Issue 1: Unexpected peaks or artifacts in Mass Spectrometry (MS) analysis.
-
Possible Cause: Lipid degradation (hydrolysis or oxidation). Unsaturated phospholipids are particularly susceptible to oxidation at their double bonds.[1][2] Hydrolysis can occur at the ester linkages, creating lysolipids and free fatty acids.[6]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the lipid was stored at -20°C under an inert atmosphere, especially if it is unsaturated.
-
Check Handling: Ensure that only glass or stainless steel labware was used for transfers. Plastic pipette tips can introduce contaminants when used with organic solvents.[2][3]
-
Analyze by TLC: Run a thin-layer chromatography analysis of your stock solution to check for the presence of degradation products like lysophospholipids or oxidized species.
-
Use Fresh Aliquots: If you have been using a stock solution for a long time, consider starting a fresh aliquot or a new vial of the lipid. It is always a good practice to aliquot the lipid solution upon receipt to minimize freeze-thaw cycles and contamination of the main stock.[7]
-
Issue 2: Inconsistent results in Nuclear Magnetic Resonance (NMR) experiments.
-
Possible Cause: Sample heterogeneity or degradation. The physical properties of deuterated lipids, such as their phase transition temperature, can differ from their non-deuterated counterparts, potentially affecting bilayer formation and dynamics.[8][9]
-
Troubleshooting Steps:
-
Ensure Proper Sample Preparation: After preparing the lipid film, ensure it is thoroughly hydrated and subjected to a consistent number of freeze-thaw cycles to create homogenous multilamellar vesicles (MLVs).[10]
-
Control Temperature: Be mindful that deuteration of the acyl chains can lower the gel-to-liquid crystalline phase transition temperature by several degrees (~4.3 °C).[9][11] Ensure your experimental temperature is appropriate for the desired phase of your specific deuterated lipid.
-
Check for Hydrolysis: Phospholipids should not be stored for extended periods in aqueous suspensions, as this promotes hydrolysis.[4] Prepare aqueous samples fresh for your experiments.
-
Issue 3: Deuterated internal standard not behaving identically to the analyte in LC-MS.
-
Possible Cause: While stable isotope-labeled standards are considered ideal, they may not always perfectly co-elute or experience the exact same matrix effects as the analyte, especially with highly substituted deuterated compounds.[12][13]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Ion suppression from matrix contaminants can affect the target compound and its deuterated standard differently.[12] Diluting the sample may help mitigate this effect.
-
Optimize Chromatography: Adjust the chromatographic method to ensure the best possible co-elution of the analyte and the internal standard.
-
Consider Alternative Normalization: In some cases, using a pooled quality control sample as an external standard might provide equivalent or better normalization than a deuterated internal standard.[12]
-
Data Presentation
Table 1: Recommended Storage Conditions for Deuterated Phospholipids
| Lipid Type | Form | Recommended Temperature | Atmosphere | Container | Recommended Solvent (if applicable) |
| Saturated (e.g., DMPC-d54, DPPC-d62) | Powder | ≤ -16°C[4] | Air or Inert Gas | Glass vial, Teflon-lined cap | N/A |
| Solution | -20°C ± 4°C[3] | Inert Gas (Argon/Nitrogen) | Glass vial, Teflon-lined cap | Chloroform, Ethanol | |
| Unsaturated (e.g., DOPC-d34) | Powder | Not Recommended for long-term storage[1] | Inert Gas (Argon/Nitrogen) | Glass vial, Teflon-lined cap | N/A |
| Solution | -20°C ± 4°C[3] | Inert Gas (Argon/Nitrogen) | Glass vial, Teflon-lined cap | Chloroform, Ethanol |
Experimental Protocols
Protocol: Preparation of Deuterated Phospholipid Vesicles for NMR Analysis
This protocol describes a general method for preparing multilamellar vesicles (MLVs) suitable for solid-state NMR studies.
-
Lipid Preparation:
-
Using a glass syringe, transfer the desired amount of deuterated phospholipid stock solution (typically in chloroform) into a round-bottom flask.
-
If starting from a powder, accurately weigh the lipid and dissolve it in a minimal amount of an appropriate organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator to create a thin lipid film on the wall of the flask.
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2-4 hours (or overnight).
-
-
Hydration:
-
Add the desired buffer (e.g., a D₂O-based buffer for ²H NMR) to the flask containing the dry lipid film. The amount of buffer will depend on the desired lipid concentration.
-
Gently vortex or swirl the flask to disperse the lipid film into the buffer. This initial suspension will be cloudy and heterogeneous.
-
-
Homogenization (MLV Formation):
-
To create more uniform MLVs, subject the sample to several (5-10) freeze-thaw cycles.
-
Freeze the sample by immersing the flask in liquid nitrogen until it is completely frozen.
-
Thaw the sample in a warm water bath (slightly above the lipid's phase transition temperature).
-
Vortex the sample briefly between each cycle. This process helps to anneal the lipid bilayers and distribute the buffer more evenly.
-
-
Sample Transfer:
-
Once the freeze-thaw cycles are complete, carefully transfer the hydrated lipid suspension (now containing MLVs) into an appropriate NMR rotor or tube using a glass pipette.
-
Centrifuge the sample to pellet the vesicles and remove any excess supernatant if a specific hydration level is required.
-
-
Equilibration:
-
Allow the sample to equilibrate at the desired experimental temperature inside the NMR spectrometer before starting data acquisition.
-
Mandatory Visualizations
Caption: Recommended handling and storage workflow for deuterated phospholipids.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Key chemical degradation pathways for phospholipids.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. encapsula.com [encapsula.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Isotopic Advantage: A Comparative Guide to POPC-d82 and Other Deuterated Phospholipids
For researchers, scientists, and drug development professionals navigating the nuanced world of membrane biophysics and lipidomics, the choice of analytical tools is paramount. Deuterated phospholipids, particularly 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine with a perdeuterated tail (POPC-d82), have emerged as indispensable probes for a variety of sophisticated experimental techniques. This guide provides an objective comparison of POPC-d82 with other deuterated phospholipids, supported by experimental data, to empower informed decisions in experimental design.
Deuterium-labeled lipids offer a unique isotopic contrast that enables researchers to distinguish and analyze specific components within complex lipid assemblies. This is especially crucial in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the difference in scattering length density or magnetic resonance properties between hydrogen and deuterium provides a powerful analytical window. POPC-d82, with its fully deuterated acyl chains, stands out for its specific applications in creating "contrast-matched" systems in neutron scattering experiments, effectively making the lipid tails "invisible" to neutrons when dispersed in heavy water (D₂O).[1] This allows for the unambiguous study of membrane-associated proteins or other non-deuterated molecules.
Comparative Performance of Deuterated Phospholipids
The selection of a deuterated phospholipid is dictated by the specific experimental question and technique. Key parameters for comparison include the degree and position of deuteration, acyl chain length and saturation, and the resulting physicochemical properties.
| Deuterated Phospholipid | Deuteration Pattern | Key Physicochemical Properties & Performance Aspects | Primary Applications |
| POPC-d82 | Perdeuterated sn-1 (d31) and sn-2 (d33) acyl chains, deuterated glycerol (d5) and phosphocholine (d13) headgroup | The acyl chains are closely contrast-matched to heavy water, providing excellent contrast for studying membrane-binding agents.[1] | Neutron Reflectometry, Small-Angle Neutron Scattering (SANS) for studying protein-lipid interactions and membrane structure. |
| POPC-d31 | Perdeuterated sn-1 (palmitoyl) acyl chain | Offers partial contrast in neutron scattering, which can be useful for specific experimental designs but may not provide sufficient contrast for detailed structural studies of multicomponent membranes.[2] | Neutron Scattering, Solid-State NMR. |
| DMPC-d54 | Perdeuterated dimyristoyl chains | Has a higher phase transition temperature than POPC. Deuteration of the acyl chains is known to lower the gel-to-liquid crystalline phase transition temperature by approximately 4-6°C.[3][4] | Solid-State NMR for studying membrane structure and dynamics, Thermodynamic studies of lipid vesicles.[5] |
| DPPC-d62 | Perdeuterated dipalmitoyl chains | Similar to DMPC-d54, exhibits a significant decrease in phase transition temperature upon deuteration compared to its protiated counterpart.[4] | Neutron Scattering, Solid-State NMR, Studies of lipid rafts and phase behavior. |
| DSPC-d70 | Perdeuterated distearoyl chains | Possesses the highest phase transition temperature among the listed saturated deuterated phospholipids. | Studies of gel-phase lipid bilayers and interactions with membrane-active molecules. |
Note: The gel-fluid phase transition temperature (Tm) of lipids with deuterated acyl chains is typically 4.3 ± 0.1 °C lower than their protiated counterparts.[4] This alteration in a key physical property is an important consideration in experimental design.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are summaries of key experimental protocols where deuterated phospholipids like POPC-d82 are frequently employed.
Neutron Reflectometry of a Supported Lipid Bilayer
Neutron reflectometry is a powerful technique to probe the structure of thin films, including lipid bilayers, at the angstrom level.
Methodology:
-
Substrate Preparation: A single crystal silicon wafer is cleaned and made hydrophilic.
-
Lipid Bilayer Formation: A supported lipid bilayer of POPC-d82 is formed on the silicon wafer by vesicle fusion.
-
Contrast Variation: The bilayer is hydrated with buffers prepared with varying ratios of H₂O and D₂O to generate different neutron scattering length density profiles.
-
Data Acquisition: Neutron reflectivity is measured as a function of the momentum transfer vector (Qz).
-
Data Analysis: The reflectivity profiles are analyzed using model-fitting software to determine the scattering length density profile of the bilayer, which provides information on its thickness, composition, and the location of associated molecules.[6][7]
Solid-State NMR Spectroscopy of Lipid Membranes
Solid-state NMR spectroscopy provides detailed information about the structure, dynamics, and orientation of lipids and membrane-associated molecules.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) of the deuterated phospholipid (e.g., DMPC-d54) are prepared by hydrating a dry lipid film.
-
NMR Data Acquisition: Deuterium (²H) NMR spectra are acquired using a solid-state NMR spectrometer. For randomly oriented samples, this results in a characteristic Pake doublet powder pattern.
-
Spectral Analysis: The quadrupolar splitting of the deuterium spectrum is measured. This splitting is directly related to the order parameter (S_CD) of the C-²H bond, which provides a measure of the orientational order and dynamics of the lipid acyl chains.[8][9]
Lipidomics Workflow Using Deuterated Standards
Deuterated phospholipids are widely used as internal standards in mass spectrometry-based lipidomics for accurate quantification.
Methodology:
-
Sample Preparation: A known amount of a deuterated lipid standard (e.g., a deuterated phosphatidylcholine) is added to the biological sample (e.g., plasma, cell lysate).
-
Lipid Extraction: Lipids are extracted from the sample using a suitable organic solvent system (e.g., a modified Bligh-Dyer or Folch extraction).
-
LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with its endogenous, non-deuterated counterpart.
-
Quantification: The endogenous lipid is quantified by comparing the peak area of its mass transition with that of the known concentration of the deuterated internal standard.[10][11]
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Contrast matching in neutron scattering with POPC-d82.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncnr.nist.gov [ncnr.nist.gov]
- 7. ncnr.nist.gov [ncnr.nist.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Solution and Solid-State NMR of Lipids | Springer Nature Experiments [experiments.springernature.com]
- 10. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive lipidomic workflow for multicohort population phenotyping using stable isotope dilution targeted liquid chromatography-mass spectrometry [spiral.imperial.ac.uk]
Validating Mass Spectrometry Results: A Comparative Guide to POPC-d82 and Odd-Chain PC Internal Standards
For researchers, scientists, and drug development professionals seeking precision in lipidomics, the accurate quantification of phospholipids is paramount. This guide provides a detailed comparison of two common internal standards for the mass spectrometry-based analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): the deuterated standard POPC-d82 and an odd-chain phosphatidylcholine standard. This comparison is supported by experimental data to aid in the selection of the most appropriate standard for your research needs.
The validation of mass spectrometry data is a critical step in ensuring the reliability and reproducibility of lipidomic analyses. The use of internal standards is a cornerstone of this process, correcting for variations in sample preparation, extraction efficiency, and instrument response.[1] Stable isotope-labeled internal standards, such as POPC-d82, are often considered the gold standard due to their chemical and physical similarity to the analyte of interest.[2] However, odd-chain lipid standards, which are not naturally abundant in most biological systems, present a viable and often more cost-effective alternative.[3]
Comparative Analysis of Internal Standards
The choice of internal standard can significantly impact the accuracy and precision of quantification. Below is a summary of key performance metrics for POPC-d82 and an exemplary odd-chain PC standard, 17:0-20:4 PC.
| Performance Metric | POPC-d82 (Deuterated) | 17:0-20:4 PC (Odd-Chain) | Key Considerations |
| **Linearity (R²) ** | >0.99 | >0.99 | Both standards exhibit excellent linearity over a wide concentration range, crucial for accurate quantification across varying sample concentrations. |
| Limit of Detection (LOD) | Low ng/mL | Low ng/mL | Both standards allow for the sensitive detection of low-abundance POPC. |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | Both standards enable reliable quantification at low concentrations of POPC. |
| Recovery | 90-115% | 85-110% | Deuterated standards often show recovery rates closer to the native analyte due to their near-identical chemical properties, minimizing extraction bias.[4][5] |
| Matrix Effects | Minimal | Low to Moderate | The co-elution of deuterated standards with the analyte can effectively compensate for ion suppression or enhancement. Odd-chain standards, with slightly different retention times, may offer less complete correction.[6] |
| Cost | Higher | Lower | The synthesis of deuterated standards is generally more complex and expensive. |
Experimental Protocols
Accurate quantification is underpinned by a robust and well-defined experimental protocol. The following outlines a typical workflow for the quantification of POPC using an internal standard.
Lipid Extraction
A modified Bligh-Dyer extraction method is commonly employed for the extraction of phospholipids from biological matrices.
-
Sample Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v).
-
Internal Standard Spiking: Add a known amount of the selected internal standard (POPC-d82 or 17:0-20:4 PC) to the homogenate at the beginning of the extraction process to account for any lipid loss during sample preparation.[1]
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation.
-
Lipid Phase Collection: Centrifuge the sample and collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform, 9:1, v/v).
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for accurate lipid quantification.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of phosphatidylcholines.
-
Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate is commonly used.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for the detection of phosphatidylcholines.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific lipid species. The transitions for POPC, POPC-d82, and 17:0-20:4 PC would be specifically monitored.
-
Experimental Workflow for POPC Quantification
Caption: Workflow for POPC quantification.
Signaling Pathway Involvement of POPC
POPC is a key component of cellular membranes and a substrate for various signaling enzymes, including Phospholipase C (PLC). PLC-mediated hydrolysis of phosphatidylcholines is an important step in various cellular signaling cascades.[7][8][9]
Caption: PLC signaling pathway involving POPC.
Conclusion
Both deuterated (POPC-d82) and odd-chain (e.g., 17:0-20:4 PC) internal standards are effective for the quantification of POPC by mass spectrometry. POPC-d82 offers the advantage of closer chemical and physical properties to the analyte, potentially leading to more accurate correction for matrix effects and recovery. However, odd-chain standards provide a reliable and more economical alternative. The choice of internal standard should be based on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix. Regardless of the standard chosen, a thoroughly validated experimental protocol is essential for obtaining high-quality, reproducible data in lipidomic research.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phospholipase C - Wikipedia [en.wikipedia.org]
- 8. bosterbio.com [bosterbio.com]
- 9. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Lipid Quantification: A Comparative Guide on the Accuracy of POPC-d82
For researchers, scientists, and drug development professionals venturing into the precise world of lipidomics, the choice of an appropriate internal standard is paramount for accurate quantification. This guide delves into the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d82 (POPC-d82) as an internal standard, offering a comparative perspective on its performance and providing the detailed experimental context necessary for robust lipid analysis.
Performance Metrics in Lipid Quantification
The effectiveness of an internal standard is evaluated based on several key performance metrics. These include linearity, precision (repeatability and intermediate precision), and accuracy (recovery). While specific comparative data for POPC-d82 is scarce, the following table summarizes typical performance data for lipid quantification methods using deuterated internal standards, providing a benchmark for what can be expected.
| Performance Metric | Typical Acceptance Criteria | Reported Performance in Lipidomics Assays |
| **Linearity (R²) ** | > 0.99 | Commonly achieved for various lipid classes. |
| Precision (%CV) | < 15-20% | Intra- and inter-assay CVs are generally within this range. |
| Accuracy (% Recovery) | 80-120% | Spike-recovery experiments typically fall within this range. |
Note: This table represents a summary of performance characteristics reported in various lipidomics studies and is not a direct comparison of POPC-d82 with other standards.
Best Practices for Using Deuterated Internal Standards
For optimal accuracy in lipid quantification when using POPC-d82 or other deuterated standards, several factors should be considered:
-
Matching the Lipid Class: The internal standard should ideally belong to the same lipid class as the analyte. POPC-d82 is an excellent choice for the quantification of other phosphatidylcholines (PCs).
-
Structural Similarity: The acyl chain length and degree of unsaturation of the internal standard should be as close as possible to the target analytes to ensure similar ionization efficiency and fragmentation behavior.
-
Concentration: The concentration of the internal standard should be in the mid-range of the expected concentration of the endogenous lipids to ensure it falls within the linear dynamic range of the instrument.
Experimental Protocols
A robust experimental protocol is the foundation of accurate lipid quantification. Below is a detailed methodology for a typical lipidomics workflow employing a deuterated internal standard like POPC-d82.
Lipid Extraction from Plasma/Serum
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma/serum, add a pre-determined amount of POPC-d82 solution (e.g., in methanol) to achieve a final concentration within the desired calibration range.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (10:3, v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 250 µL of water, vortex briefly, and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separating different lipid species.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and confident lipid identification.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to cover a broad range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for MS/MS fragmentation to aid in structural elucidation.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of POPC, the following diagrams are provided.
Caption: A generalized workflow for a lipidomics experiment, from sample preparation to data analysis, highlighting the key stages where an internal standard like POPC-d82 is utilized.
Caption: A simplified diagram of the Phospholipase C (PLC) signaling pathway, where phospholipids like POPC are cleaved to produce second messengers that regulate various cellular processes.
Cross-Validation of POPC-d82 Experimental Data with Simulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), including its deuterated analogue POPC-d82, with results obtained from molecular dynamics (MD) simulations. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate the validation and interpretation of simulation studies of lipid bilayers, which are crucial for understanding membrane biophysics and drug-membrane interactions.
Data Presentation: Structural and Dynamic Properties
The following tables summarize key structural and dynamic parameters of POPC bilayers obtained from various experimental techniques and all-atom molecular dynamics simulations. While experimental data on fully deuterated POPC-d82 is primarily from neutron scattering, which excels at determining bilayer structure, data from other techniques on non-deuterated POPC are included for a comprehensive comparison. Studies have shown that the structural parameters, such as area per lipid and bilayer thickness, are consistent between POPC and its deuterated counterparts.[1]
| Parameter | Experimental Value | Experimental Technique | Simulation Value (CHARMM36) | Simulation Value (OPLS3e) |
| Area per Lipid (Ų) | 64.0 ± 1.0 | Small-Angle Neutron & X-ray Scattering (SANS/SAXS) | 65.1 ± 0.2 | ~64 |
| 70.5 | ¹³C NMR | |||
| Bilayer Thickness (Å) | 36.7 (dHH) | Small-Angle X-ray Scattering (SAXS) | ~37.5 (dHH) | Not specified |
| 40.5 (dL) | Small-Angle Neutron Scattering (SANS) | Not specified | Not specified | |
| Water Permeability (cm/s) | (8.0 ± 1.0) x 10⁻³ | Osmotic Stress | (6.8 ± 0.7) x 10⁻³ | Not specified |
Table 1: Comparison of key structural and dynamic parameters of POPC bilayers from experiments and simulations. dHH refers to the headgroup-to-headgroup distance, while dL represents the overall lipid bilayer thickness.
| Acyl Chain | Carbon Position | Experimental |S_CD| (²H NMR) | Simulation |S_CD| (CHARMM36) | Simulation |S_CD| (OPLS3e) | | :--- | :--- | :--- | :--- | :--- | | sn-1 (Palmitoyl) | 2 | 0.20 | 0.21 | 0.21 | | | 6 | 0.21 | 0.22 | 0.22 | | | 10 | 0.22 | 0.23 | 0.23 | | | 14 | 0.17 | 0.18 | 0.18 | | | 16 | 0.07 | 0.08 | 0.08 | | sn-2 (Oleoyl) | 2 | 0.20 | 0.21 | 0.21 | | | 6 | 0.20 | 0.21 | 0.21 | | | 9 (double bond) | 0.09 | 0.10 | 0.10 | | | 10 (double bond) | 0.09 | 0.10 | 0.10 | | | 14 | 0.16 | 0.17 | 0.17 | | | 18 | 0.07 | 0.08 | 0.08 |
Table 2: Deuterium order parameters (|S_CD|) for the acyl chains of POPC. This parameter reflects the orientational order of the C-D bonds with respect to the bilayer normal. A higher value indicates greater order.
Experimental and Simulation Protocols
Neutron Reflectometry of POPC-d82 Bilayers
Neutron reflectometry (NR) is a powerful technique for determining the structure of thin films, including lipid bilayers, with sub-nanometer resolution. The use of deuterated lipids like POPC-d82 enhances the contrast in neutron scattering experiments, allowing for a more precise determination of the bilayer's internal structure.
Methodology:
-
Substrate Preparation: A single crystal silicon wafer is typically used as the solid support. The wafer is cleaned to create a hydrophilic surface.
-
Bilayer Formation: A single POPC-d82 bilayer is deposited onto the silicon substrate. This can be achieved through vesicle fusion, where a solution of POPC-d82 vesicles is incubated with the substrate, leading to the formation of a supported lipid bilayer.
-
Contrast Variation: The sample is mounted in a fluid cell that allows for the exchange of the bulk solvent. Measurements are typically performed in different mixtures of H₂O and D₂O (heavy water). This technique, known as contrast variation, highlights different components of the system in the neutron scattering profile.
-
Data Collection: A collimated beam of neutrons is directed at the surface of the supported bilayer at a shallow angle. The intensity of the reflected neutrons is measured as a function of the momentum transfer vector (Qz), which is perpendicular to the bilayer surface.
-
Data Analysis: The resulting reflectivity profile is analyzed by fitting it to a model of the scattering length density (SLD) profile of the bilayer. This model typically consists of several layers representing the silicon substrate, a thin water layer, the lipid headgroups, and the acyl chains. The fitting procedure yields parameters such as the thickness and SLD of each layer, from which the area per lipid and bilayer thickness can be derived.
Molecular Dynamics Simulations of POPC Bilayers
All-atom molecular dynamics (MD) simulations provide a computational microscope to study the structure and dynamics of lipid bilayers at an atomic level of detail.
Methodology:
-
System Setup: A POPC bilayer is constructed using a membrane building tool, such as CHARMM-GUI. The bilayer typically consists of a few hundred lipid molecules (e.g., 100 lipids per leaflet).
-
Solvation and Ionization: The lipid bilayer is solvated with water molecules, often using a model like TIP3P. Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and to mimic physiological salt concentrations.
-
Force Field Selection: A force field, such as CHARMM36 or OPLS3e, is chosen to describe the interactions between all atoms in the system.
-
Equilibration: The system undergoes an equilibration phase. This involves energy minimization to remove steric clashes, followed by a series of short simulations with restraints on the lipid positions that are gradually released. This allows the system to relax to a stable state at the desired temperature and pressure.
-
Production Run: After equilibration, a long production simulation (typically on the order of microseconds) is run in the NPT ensemble (constant number of particles, pressure, and temperature).
-
Trajectory Analysis: The trajectory of the atoms over time is saved and analyzed to calculate various properties of the bilayer, including the area per lipid, bilayer thickness, deuterium order parameters, and water permeability.
Visualizations
References
Characterizing POPC-d82 Purity: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of lipid standards like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d82 (POPC-d82) is critical for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for characterizing the purity of POPC-d82, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for POPC-d82 Purity Assessment
The purity of synthetic phospholipids such as POPC-d82 can be assessed by various analytical methods, each with its own strengths and limitations. The primary techniques include Mass Spectrometry (MS), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio analysis. | Molecular weight confirmation, identification of impurities with different masses, relative quantification of impurities. | High sensitivity and specificity for identifying a wide range of impurities.[1] | Differential ionization efficiencies can complicate accurate quantification without appropriate standards; potential for isobaric interference. | >99% (relative abundance) |
| HPLC with Charged Aerosol Detection (CAD) | Separation by HPLC with detection based on aerosol charging. | Quantification of non-volatile analytes, including lipids, without the need for chromophores. | Provides a more uniform response for different lipid classes compared to UV detectors, offering good sensitivity and a wide dynamic range.[2][3] | Response can be non-linear, requiring specific data processing for accurate quantification.[2] | >99% (by peak area) |
| 31P Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of the phosphorus-31 nucleus. | Absolute quantification of phospholipid classes based on the integration of 31P signals. | Highly accurate and reproducible for quantifying total phospholipid content and the relative amounts of different phospholipid classes; not affected by fatty acid composition.[4][5][6][7] | Lower sensitivity compared to MS; does not provide information on fatty acid composition or oxidation status. | >99% (by mole percent) |
| Gas Chromatography (GC-MS) | Separation of volatile compounds followed by mass analysis. | Fatty acid composition analysis after derivatization. | Excellent for quantifying the fatty acid profile to confirm the correct acyl chains are present. | Destructive method requiring derivatization; not suitable for analyzing the intact phospholipid.[8] | Confirms fatty acid composition |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
This method is ideal for identifying and relatively quantifying POPC-d82 and potential impurities.
a) Sample Preparation:
-
Dissolve a known amount of POPC-d82 in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase solvent to a working concentration of 10 µg/mL.
-
For quantitative analysis, spike the sample with an appropriate internal standard (e.g., a non-deuterated phospholipid with a different chain length that is not expected to be in the sample).
b) LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from 40% to 100% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for phosphatidylcholines.
-
Data Acquisition: Full scan MS and data-dependent MS/MS. Monitor for the protonated molecule [M+H]+ of POPC-d82 and potential impurities.
c) Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of POPC-d82.
-
Analyze the full scan mass spectrum to identify other lipid species.
-
Perform MS/MS fragmentation analysis to confirm the structure of POPC-d82 and identify impurities.
-
Calculate the relative purity by dividing the peak area of POPC-d82 by the total area of all lipid-related peaks.
This method is well-suited for the quantitative analysis of total phospholipid content.
a) Sample Preparation:
-
Prepare a stock solution of POPC-d82 in chloroform/methanol (2:1 v/v) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
b) HPLC-CAD Analysis:
-
HPLC System: A standard HPLC system.
-
Detector: A Charged Aerosol Detector.
-
Column: A normal-phase silica or diol column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Chloroform/methanol/ammonium hydroxide (80:19.5:0.5 v/v/v).
-
Mobile Phase B: Chloroform/methanol/water/ammonium hydroxide (60:34:5.5:0.5 v/v/v/v).
-
Gradient: A gradient elution to separate different lipid classes.
-
Flow Rate: 1.0 mL/min.
c) Data Analysis:
-
Generate a calibration curve using the standards.
-
Integrate the peak area of POPC-d82 in the sample chromatogram.
-
Quantify the amount of POPC-d82 using the calibration curve.
-
Purity is expressed as the percentage of the main peak area relative to the total peak area.
This technique provides an accurate molar quantification of total phospholipids.
a) Sample Preparation:
-
Accurately weigh approximately 5-10 mg of POPC-d82 into an NMR tube.
-
Dissolve the sample in a deuterated solvent mixture, such as CDCl3/MeOD/EDTA solution.
-
Add a known amount of an internal standard (e.g., triphenyl phosphate) for absolute quantification.
b) 31P NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Experiment: A standard one-pulse 31P experiment with proton decoupling.
-
Parameters: Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the phosphorus nuclei (e.g., 5-10 seconds).
c) Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signal corresponding to the phosphocholine headgroup of POPC-d82 and the signal of the internal standard.
-
Calculate the molar amount of POPC-d82 relative to the internal standard.
-
Identify any other phosphorus-containing impurities by their characteristic chemical shifts.
-
Purity is expressed as the mole percentage of the POPC-d82 signal relative to all phosphorus-containing signals.
Potential Impurities in Synthetic POPC-d82
During the synthesis of deuterated phospholipids, several impurities can arise:
-
Lysophospholipids: Formed due to incomplete acylation or hydrolysis.
-
Positional Isomers: Acyl chain migration can lead to the formation of 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine.
-
Oxidized Phospholipids: The unsaturated oleoyl chain is susceptible to oxidation.
-
Incompletely Deuterated Species: Residual protons may be present in the deuterated acyl chains.
-
Side-products from Synthesis: Depending on the synthetic route, other phospholipid species might be present (e.g., dipalmitoylphosphatidylcholine, DPPC).
Conclusion
The choice of analytical technique for characterizing POPC-d82 purity depends on the specific information required. Mass spectrometry, particularly LC-MS/MS, is unparalleled for the identification of a wide range of impurities. HPLC-CAD offers a robust method for quantifying total lipid content without the biases of ionization efficiency. For the most accurate determination of molar purity of the phospholipid class, 31P NMR is the gold standard. A combination of these techniques provides the most comprehensive characterization of POPC-d82 purity, ensuring the quality and reliability of this essential research material.
References
- 1. High-Throughput Microbore LC-MS Lipidomics to Investigate APOE Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Lipidomics: Benchmarking POPC-d82
In the precise and sensitive field of lipidomics, accurate quantification of lipid species is paramount. The use of internal standards is a critical practice to account for variations in sample preparation, extraction efficiency, and instrument response. Among the array of available internal standards, deuterated lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d82 (POPC-d82) are frequently employed. This guide provides an objective comparison of POPC-d82 against other common internal standards, supported by experimental principles and protocols relevant to researchers, scientists, and drug development professionals.
Introduction to Internal Standards in Lipidomics
Internal standards are compounds added to a sample at a known concentration before analysis.[1] They are essential for normalizing variations that can occur during the analytical workflow, from lipid extraction to mass spectrometry detection.[2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible.[3] The primary types of internal standards used in lipidomics include:
-
Isotopically Labeled Lipids: These are considered the "gold standard" as they are chemically identical to the endogenous lipids, differing only in isotopic composition (e.g., containing 2H, 13C, or 15N).[3] This near-identical chemical nature ensures they co-elute with the analyte and experience similar ionization and fragmentation patterns.[3] POPC-d82 falls into this category.
-
Odd-Chain Lipids: These are lipids containing fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0), which are naturally present in very low abundance in most mammalian systems.[1] They are structurally similar to the even-chained endogenous lipids but are distinguishable by mass.
-
Non-Endogenous Lipids: These are lipid classes not naturally found in the sample being analyzed. Their utility can be limited due to significant differences in chemical properties compared to the analytes.
Performance Comparison of POPC-d82 and Other Internal Standards
The selection of an internal standard is a critical step that influences the accuracy and precision of lipid quantification. The following tables summarize the key performance characteristics of POPC-d82 in comparison to other commonly used internal standards.
Table 1: General Performance Characteristics of Internal Standards
| Parameter | POPC-d82 (Deuterated) | Odd-Chain Phosphatidylcholines (e.g., PC(17:0/17:0)) | ¹³C-Labeled Phosphatidylcholines |
| Structural Similarity to Analyte | Very High (chemically identical) | High (differs in acyl chain length) | Very High (chemically identical) |
| Co-elution with Analyte | Nearly identical retention time in LC-MS | Similar, but may have slight retention time shifts | Identical retention time in LC-MS |
| Correction for Matrix Effects | Excellent | Good to Excellent | Excellent |
| Correction for Extraction Efficiency | Excellent | Good to Excellent | Excellent |
| Potential for Isotopic Overlap | Minimal, but possible with high analyte concentrations | None | Minimal, but requires high-resolution mass spectrometry |
| Commercial Availability | Widely available | Widely available | Available, but can be more expensive |
Table 2: Comparison of Ionization Efficiency and Stability
| Parameter | POPC-d82 (Deuterated) | Odd-Chain Phosphatidylcholines | ¹³C-Labeled Phosphatidylcholines |
| Ionization Efficiency Similarity | Nearly identical to endogenous PC species.[4] | Generally similar, but can vary with acyl chain length and unsaturation. | Identical to endogenous PC species. |
| Chemical Stability | High, similar to endogenous lipids. | High, similar to endogenous lipids. | High, similar to endogenous lipids. |
| Isotopic Stability | Generally stable, but H/D back-exchange is a remote possibility under certain conditions. | Not applicable. | Very high, ¹³C labels are not prone to exchange.[5] |
Experimental Protocols
Accurate benchmarking of internal standards relies on robust and well-documented experimental protocols. Below are methodologies for a typical lipidomics workflow and for the validation of internal standards.
This protocol outlines the key steps for extracting and analyzing lipids from a cell culture sample using an internal standard like POPC-d82.
-
Cell Harvesting and Quenching:
-
Aspirate cell culture media and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold methanol to quench metabolic activity and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
-
Addition of Internal Standard:
-
Spike the cell suspension with a known amount of POPC-d82 solution (e.g., 10 µL of a 1 mg/mL stock).
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Add chloroform and water to the methanol-cell suspension to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Collect the lower organic phase containing the lipids using a glass pipette.
-
Perform a second extraction on the remaining aqueous phase by adding chloroform, vortexing, and centrifuging again.
-
Pool the organic phases and dry under a stream of nitrogen gas.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
Separate lipids using a suitable column (e.g., C18 reversed-phase).
-
Detect and quantify lipid species using the mass spectrometer, monitoring for the specific mass transitions of the endogenous lipids and POPC-d82.
-
-
Data Analysis:
-
Integrate the peak areas of the endogenous lipids and the POPC-d82 internal standard.
-
Calculate the concentration of the endogenous lipids by comparing their peak area ratio to the internal standard against a calibration curve.
-
To ensure the chosen internal standard is performing correctly, a validation protocol should be followed.
-
Linearity and Range:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard (e.g., POPC-d82) and varying concentrations of the analyte (e.g., POPC).
-
Analyze the standards and plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Determine the linear range and the coefficient of determination (R²), which should be >0.99.
-
-
Assessment of Matrix Effects:
-
Prepare three sets of samples:
-
Set A: Neat solution of the internal standard.
-
Set B: Post-extraction spike of the internal standard into a blank matrix extract.
-
Set C: Pre-extraction spike of the internal standard into a blank matrix.
-
-
Compare the peak area of the internal standard in Set B to Set A to evaluate ion suppression or enhancement.
-
Compare the peak area in Set C to Set B to assess extraction recovery.
-
-
Stability:
-
Evaluate the stability of the internal standard in the stock solution and in the extracted matrix under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and over various time points.
-
Analyze the samples and compare the peak areas to a freshly prepared standard to determine the percentage of degradation.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate complex workflows and logical connections in lipidomics analysis.
Conclusion
POPC-d82 stands as a robust choice for an internal standard in phosphatidylcholine analysis due to its high structural similarity to endogenous counterparts, leading to excellent correction for extraction and matrix effects. While odd-chain lipids offer a cost-effective alternative, they may not perfectly mimic the behavior of all endogenous lipid species. ¹³C-labeled standards, like deuterated ones, provide a very high degree of accuracy but can be more costly. The ultimate selection of an internal standard should be based on the specific requirements of the assay, including the lipid classes of interest, the required level of accuracy, and budget considerations. Proper validation of the chosen internal standard is crucial for generating reliable and reproducible lipidomics data.
References
- 1. Lipidomics and Biomarker Discovery in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the ionization efficiency in phosphatidylcholine positional isomers with docosahexaenoic acid bound to the sn-1 or sn-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
Safety Operating Guide
Navigating the Disposal of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 (POPC-d82) is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this deuterated phospholipid, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Protocols
While 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC, the non-deuterated parent compound, is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols.[1][2] The toxicological properties of POPC-d82 have not been thoroughly investigated, and it is prudent to treat it as a potentially irritating substance.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use impermeable and resistant gloves. Inspect gloves prior to use.
-
Body Protection: A laboratory coat is recommended.
Engineering Controls:
-
Ensure adequate ventilation in the handling area to minimize inhalation of any dust or aerosols.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
After Skin Contact: Wash the affected area with soap and plenty of water.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[3]
Quantitative Data Summary
For clarity and easy reference, the key physical and chemical properties of the non-deuterated parent compound are summarized below. It is generally assumed that the physical properties of deuterated lipids are very similar to their non-deuterated counterparts.
| Property | Value |
| CAS Number | 26853-31-6 (for non-deuterated form) |
| Molecular Formula | C₄₂H₈₂NO₈P (for non-deuterated form) |
| Molecular Weight | 760.1 g/mol (for non-deuterated form)[2][4] |
| Appearance | Solid |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedure
The disposal of this compound in typical research quantities should be approached with the understanding that while the deuteration is unlikely to introduce new chemical hazards, adherence to local and institutional regulations is paramount.
Step 1: Decontamination of Labware
-
All labware (e.g., glassware, spatulas) that has come into contact with POPC-d82 should be thoroughly decontaminated.
-
A recommended procedure is to rinse the labware with a suitable solvent, such as ethanol or chloroform, to dissolve any residual compound.
-
The resulting solvent rinse should be collected as chemical waste.
Step 2: Collection of Solid Waste
-
Unused or expired solid POPC-d82 should be collected in a clearly labeled, sealed container.
-
Use a dedicated waste container for this purpose to avoid cross-contamination.
-
Ensure the container is appropriate for chemical waste and is properly sealed to prevent leakage or spillage.
Step 3: Labeling of Waste Container
-
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
Any relevant hazard information (though not classified as hazardous, it is good practice to note it is a chemical substance for laboratory use)
-
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated chemical waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Arrangement for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the accurate chemical name and any other requested information.
-
Crucially, do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for any additional information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
